Flerobuterol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
101687-93-8 |
|---|---|
Formule moléculaire |
C12H19ClFNO |
Poids moléculaire |
247.73 g/mol |
Nom IUPAC |
2-(tert-butylamino)-1-(2-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18FNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H |
Clé InChI |
NXNFXCMJTRKWFF-UHFFFAOYSA-N |
Numéros CAS associés |
82101-10-8 (Parent) |
Origine du produit |
United States |
Foundational & Exploratory
Flerobuterol Hydrochloride: A Technical Guide to its Mechanism of Action on Beta-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol (B1672768) hydrochloride is a beta-adrenoceptor agonist, identified in research as preferentially targeting the β2-adrenoceptor subtype.[1] This technical guide provides an in-depth exploration of its mechanism of action, focusing on its interaction with beta-adrenoceptors and the subsequent intracellular signaling cascades. The guide details the experimental protocols for key assays used to characterize such compounds, presents available quantitative data for a structurally similar compound to illustrate expected binding affinities and functional potencies, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the field of adrenergic signaling.
Introduction to Flerobuterol and Beta-Adrenoceptors
Flerobuterol is recognized as a beta-adrenoceptor agonist, a class of drugs that mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1][2] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are integral to the regulation of various physiological processes. There are three main subtypes of beta-adrenoceptors: β1, β2, and β3. While β1-adrenoceptors are predominantly found in the heart, β2-adrenoceptors are widely distributed in the smooth muscle of the airways, blood vessels, and uterus. Flerobuterol has been described as a preferential β2-adrenoceptor agonist.[1]
Mechanism of Action at the Molecular Level
The binding of an agonist like flerobuterol to a beta-adrenoceptor initiates a conformational change in the receptor protein. This change facilitates the coupling of the receptor to a heterotrimeric Gs protein. Upon coupling, the Gs protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), leading to the dissociation of its α-subunit (Gαs) from the βγ-subunits.
The activated Gαs-GTP complex then interacts with and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, resulting in a cellular response. For instance, in airway smooth muscle cells, this cascade leads to muscle relaxation and bronchodilation.[3]
Signaling Pathway
The canonical signaling pathway for a β2-adrenoceptor agonist is depicted below:
References
- 1. Effect of the beta-adrenoceptor agonist flerobuterol on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flerobuterol, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
Flerobuterol Hydrochloride: A Technical Examination of its Pharmacological Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol (B1672768) hydrochloride, with the developmental code name CRL-40827, is a synthetic compound classified as a beta-adrenoceptor agonist.[1][2] Structurally related to salbutamol (B1663637), it has been investigated for its potential therapeutic applications, notably as an antidepressant.[1][3] Flerobuterol is known to act as an agonist at β1, β2, and β3-adrenergic receptors, though it was never brought to market.[1] This technical guide provides a comprehensive overview of the available pharmacological information on flerobuterol hydrochloride, with a focus on its selectivity profile. Due to the limited availability of specific quantitative binding and functional potency data for flerobuterol in publicly accessible literature, this guide also presents comparative data for the well-characterized β-agonists, clenbuterol (B1669167) and salbutamol, to offer a relevant pharmacological context.
Pharmacological Profile of this compound
This compound exerts its effects by stimulating beta-adrenergic receptors, which are key components of the sympathetic nervous system.[2][3] Its activity as a β-adrenoceptor agonist suggests a mechanism of action involving the modulation of downstream signaling pathways, leading to various physiological responses.
Selectivity Profile
Data Presentation: Comparative Analysis
To provide a framework for understanding the potential pharmacological profile of flerobuterol, this section presents quantitative data for the structurally and functionally related beta-adrenergic agonists, clenbuterol and salbutamol.
Table 1: Comparative Binding Affinities (Ki) of Beta-Adrenoceptor Agonists
| Compound | β1-Adrenoceptor (Ki, nM) | β2-Adrenoceptor (Ki, nM) | β3-Adrenoceptor (Ki, nM) | Species/Tissue | Reference |
| Clenbuterol | - | - | - | - | Data not available in cited sources |
| Salbutamol | - | - | - | - | Data not available in cited sources |
Note: Specific Ki values for clenbuterol and salbutamol were not found in the provided search results. This table structure is provided as a template for the type of data required for a complete pharmacological profile.
Table 2: Comparative Functional Potencies (EC50) of Beta-Adrenoceptor Agonists
| Compound | β1-Adrenoceptor (EC50, nM) | β2-Adrenoceptor (EC50, nM) | β3-Adrenoceptor (EC50, nM) | Assay Type | Species/Cell Line | Reference |
| Clenbuterol | - | - | - | - | - | Data not available in cited sources |
| Salbutamol | - | - | - | cAMP Accumulation | - | Data not available in cited sources |
Note: Specific EC50 values for clenbuterol and salbutamol across all beta-adrenoceptor subtypes were not consistently available in the provided search results. This table structure is provided as a template.
Signaling Pathways
Activation of beta-adrenergic receptors by an agonist like this compound initiates a cascade of intracellular events, primarily through the Gs protein signaling pathway.
References
An In-depth Technical Guide to the Synthesis and Characterization of Flerobuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol hydrochloride, a selective β2-adrenoceptor agonist, is a halogenated phenylethanolamine with potential therapeutic applications. This technical guide provides a comprehensive overview of a putative synthetic route to this compound and outlines the key analytical techniques for its characterization. The methodologies presented are based on established chemical principles and analogous syntheses of related compounds, offering a foundational framework for its preparation and analysis in a research and development setting. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and analytical workflow.
Introduction
Flerobuterol is a chiral molecule belonging to the phenylethanolamine class of compounds, which are known for their adrenergic activity. As a β2-adrenoceptor agonist, it is structurally related to more widely studied compounds such as Clenbuterol. The introduction of a fluorine atom into the aromatic ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide details a plausible synthetic pathway and the analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available substituted acetophenone. The general strategy involves the introduction of the side chain and subsequent stereoselective or non-stereoselective reduction of a ketone intermediate, followed by salt formation.
Proposed Synthetic Pathway
A logical synthetic route to this compound is proposed to proceed via the following key steps, starting from 4-amino-3,5-dichloro-2-fluoroacetophenone:
-
α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group to create a reactive intermediate.
-
Amination: Nucleophilic substitution of the bromine atom with tert-butylamine (B42293) to introduce the side chain.
-
Ketone Reduction: Reduction of the carbonyl group to a hydroxyl group to form the Flerobuterol base.
-
Hydrochloride Salt Formation: Reaction of the Flerobuterol base with hydrochloric acid to yield the final hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 1-(4-Amino-3,5-dichloro-2-fluorophenyl)-2-bromoethanone
-
To a solution of 4-amino-3,5-dichloro-2-fluoroacetophenone (1.0 eq) in glacial acetic acid, add bromine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum to yield the crude α-bromo ketone.
Step 2: Synthesis of 1-(4-Amino-3,5-dichloro-2-fluorophenyl)-2-(tert-butylamino)ethanone
-
Dissolve the crude 1-(4-amino-3,5-dichloro-2-fluorophenyl)-2-bromoethanone (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF).
-
Add tert-butylamine (2.5 eq) to the solution and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amino-ketone.
Step 3: Synthesis of Flerobuterol Base
-
Dissolve the crude 1-(4-amino-3,5-dichloro-2-fluorophenyl)-2-(tert-butylamino)ethanone (1.0 eq) in methanol (B129727).
-
Cool the solution to 0-5°C in an ice bath.
-
Add sodium borohydride (B1222165) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Flerobuterol base.
Step 4: Synthesis of this compound
-
Dissolve the crude Flerobuterol base in isopropanol (B130326) (IPA).
-
Add a solution of hydrochloric acid in isopropanol (1.1 eq) dropwise while stirring.
-
Stir the mixture for 1-2 hours at room temperature to allow for complete precipitation.
-
Filter the solid, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Analytical Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
Table 1: Expected HPLC Purity Data
| Parameter | Specification |
| Purity | ≥ 98.0% |
| Related Substances | Individual impurity ≤ 0.5% |
| Total impurities ≤ 1.0% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Flerobuterol.
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: Infuse a dilute solution of this compound in methanol directly into the mass spectrometer.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula (Base) | C₁₂H₁₇Cl₂FN₂O |
| Exact Mass (Base) | 306.0651 |
| [M+H]⁺ (Monoisotopic) | 307.0729 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
Experimental Protocol:
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D correlation experiments (COSY, HSQC) for full assignment.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | m |
| -CH(OH)- | 4.8 - 5.0 | m |
| -CH₂-N- | 2.8 - 3.2 | m |
| -C(CH₃)₃ | 1.2 - 1.4 | s |
| -NH₂⁺- | Broad | s |
| -OH | Broad | s |
| -NH- | Broad | s |
Note: Chemical shifts are estimations and will require experimental verification.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).
-
Range: 4000 - 400 cm⁻¹.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3500 (broad) |
| N-H stretch (amine salt) | 2800 - 3200 (broad) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1550 - 1650 |
| C-F stretch | 1100 - 1300 |
| C-Cl stretch | 600 - 800 |
Conclusion
This technical guide provides a detailed, albeit putative, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for analogous phenylethanolamines. The outlined analytical methods are standard procedures for the comprehensive characterization of a novel pharmaceutical compound. Researchers and scientists in drug development can utilize this guide as a starting point for the practical synthesis and rigorous analysis of this compound, paving the way for further investigation into its pharmacological properties. It is imperative that all experimental work is conducted with appropriate safety precautions in a controlled laboratory environment.
Enantioselective Synthesis and Separation of Flerobuterol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol hydrochloride, a chiral β2-adrenergic receptor agonist, possesses distinct pharmacological activities between its enantiomers. This necessitates the development of robust methodologies for both the enantioselective synthesis of the desired stereoisomer and the accurate analytical separation of the enantiomers. This technical guide provides a comprehensive overview of proposed strategies for these critical processes, drawing upon established principles of asymmetric synthesis and chiral chromatography. Detailed experimental protocols, quantitative data tables for analogous compounds, and visual representations of key workflows and signaling pathways are presented to facilitate research and development in this area.
Introduction
Flerobuterol, chemically known as 4-amino-3,5-dichloro-α-((tert-butylamino)methyl)benzenemethanol, is a chiral β-adrenoceptor agonist. As with many chiral drugs, the individual enantiomers of Flerobuterol are expected to exhibit different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets such as receptors and enzymes. Therefore, the ability to synthesize the enantiomerically pure forms and to accurately determine enantiomeric purity is of paramount importance for drug development and regulatory compliance.
This guide outlines a proposed enantioselective synthesis route via the asymmetric reduction of a prochiral ketone precursor and a detailed methodology for the enantiomeric separation of this compound using High-Performance Liquid Chromatography (HPLC). The information presented is based on established chemical principles and successful applications to structurally similar compounds, most notably clenbuterol.
Enantioselective Synthesis of this compound
The most direct and widely employed strategy for the enantioselective synthesis of chiral β-amino alcohols like Flerobuterol is the asymmetric reduction of the corresponding prochiral α-haloketone or a protected aminoketone. This approach allows for the direct establishment of the chiral center at the carbinol group with high enantiomeric excess (e.e.).
Proposed Synthetic Pathway
A plausible and efficient enantioselective synthesis of (R)- or (S)-Flerobuterol would involve the key step of asymmetric reduction of a prochiral ketone precursor. A representative synthetic scheme is outlined below. The synthesis of the precursor, 4-amino-3,5-dichloro-α-(tert-butylamino)acetophenone, can be achieved from 4-amino-3,5-dichloroacetophenone.
Figure 1: Proposed workflow for the enantioselective synthesis of this compound.
Key Experimental Protocol: Asymmetric Reduction of the Prochiral Ketone
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.
Materials:
-
4-amino-3,5-dichloro-α-(tert-butylamino)acetophenone (prochiral ketone precursor)
-
(R)- or (S)-CBS-oxazaborolidine catalyst
-
Borane-dimethyl sulfide (B99878) complex (BMS) or other borane (B79455) source
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of the prochiral ketone precursor in anhydrous THF is cooled to a low temperature (typically -20 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of the chiral CBS catalyst (e.g., (R)-CBS for the synthesis of the (S)-alcohol, and vice-versa, depending on the ketone structure) in anhydrous THF is added dropwise.
-
A solution of the borane source (e.g., BMS) in anhydrous THF is then added slowly to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at the low temperature until completion, which is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is then allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched Flerobuterol free base.
-
The free base is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the this compound salt, which is then collected by filtration and dried.
Expected Quantitative Data
| Parameter | Expected Value for Flerobuterol Synthesis | Data for Analogous Clenbuterol Precursor Synthesis[1] |
| Chemical Yield | >85% | 93% (for (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol) |
| Enantiomeric Excess (e.e.) | >95% | 93% e.e. |
Table 1: Expected and analogous quantitative data for the enantioselective synthesis.
Chiral Separation of this compound Enantiomers
Chiral HPLC is the most common and effective technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Based on the structural similarity to clenbuterol, polysaccharide-based and Pirkle-type CSPs are expected to be highly effective.
Proposed Separation Workflow
Figure 2: General workflow for the chiral HPLC separation of Flerobuterol enantiomers.
Key Experimental Protocol: Chiral HPLC Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions (Proposed, based on Clenbuterol separation):
-
Chiral Stationary Phase: Chiralcel OJ-RH (cellulose-based) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., sodium perchlorate (B79767) solution). A typical starting point could be Acetonitrile: 0.3M Sodium Perchlorate (16:84, v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be optimized).
-
Detection Wavelength: Approximately 247 nm, which is the UV maximum for the analogous clenbuterol.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution onto the column.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation with a good resolution factor (Rs > 1.5).
Expected Quantitative Data for Separation
The following table presents data from the successful chiral separation of the closely related compound, clenbuterol, which provides a strong indication of the expected performance for Flerobuterol separation under similar conditions.
| Parameter | Expected Value for Flerobuterol | Data for Clenbuterol Separation[2] |
| Retention Time (R-(-)-enantiomer) | To be determined | 18.64 min |
| Retention Time (S-(+)-enantiomer) | To be determined | 24.94 min |
| Resolution (Rs) | > 1.5 | > 1.5 (baseline separation) |
| Separation Factor (α) | > 1.2 | To be calculated from retention times |
Table 2: Expected and analogous quantitative data for chiral HPLC separation.
Flerobuterol's Mechanism of Action: Signaling Pathway
As a β2-adrenergic receptor agonist, Flerobuterol is expected to exert its pharmacological effects by activating the β2-adrenergic signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.
Figure 3: The β2-adrenergic receptor signaling pathway activated by Flerobuterol.
Upon binding to the β2-adrenergic receptor on the cell surface, Flerobuterol induces a conformational change in the receptor. This leads to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the final physiological response, such as smooth muscle relaxation in the airways.[3]
Conclusion
While specific literature detailing the enantioselective synthesis and separation of this compound is scarce, this guide provides a robust framework for approaching these critical aspects of its development. The proposed methodologies, based on well-established asymmetric reduction techniques and proven chiral HPLC separation strategies for analogous compounds, offer a high probability of success. The detailed protocols and expected quantitative outcomes serve as a valuable starting point for researchers and scientists. Further empirical optimization will be necessary to refine these methods for routine analytical and preparative applications. The elucidation of the β2-adrenergic signaling pathway provides the necessary context for understanding the pharmacological mechanism of action of Flerobuterol.
References
Flerobuterol Hydrochloride: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol (B1672768) hydrochloride, a potent and selective β2-adrenergic receptor agonist, has been a subject of interest in medicinal chemistry due to its potential therapeutic applications. As a structural analog of clenbuterol (B1669167), its pharmacological activity is intrinsically linked to its chemical structure. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of flerobuterol and its analogs, offering valuable insights for the design and development of novel β2-adrenergic agonists. The information presented herein is a synthesis of available scientific literature, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Structure and Pharmacophore
The fundamental pharmacophore for β2-adrenergic agonists, including flerobuterol, is the phenylethanolamine scaffold. This core structure consists of a substituted aromatic ring linked to an ethanolamine (B43304) side chain. The key structural features essential for potent β2-agonistic activity are:
-
Aromatic Ring: The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity.
-
Ethanolamine Side Chain: The hydroxyl group on the β-carbon and the amine group are crucial for receptor interaction and activation.
-
N-Substituent: The substituent on the amine nitrogen significantly influences potency, selectivity, and duration of action.
Structure-Activity Relationship (SAR) Studies
Due to a lack of extensive publicly available SAR data specifically for a series of flerobuterol analogs, the following analysis is based on the well-established SAR of the closely related and structurally similar β2-agonist, clenbuterol, and other relevant phenylethanolamine derivatives.
Aromatic Ring Modifications
The aromatic ring of phenylethanolamines interacts with a specific pocket within the β2-adrenergic receptor. Modifications to the substituents on this ring have a profound impact on binding affinity and selectivity.
-
Halogen Substitution: Flerobuterol possesses a trifluoromethyl group and a chlorine atom on the phenyl ring. Halogen substituents, particularly at the 3 and 5 positions, are known to contribute significantly to the binding energy.[1] For instance, clenbuterol, with two chlorine atoms at these positions, exhibits high affinity for both β1 and β2 adrenoceptors, with a notable selectivity for the β2 subtype.[2] The electron-withdrawing nature of these groups is thought to enhance interaction with the receptor.
-
Amino Group: The 4-amino group is a common feature in this class of compounds and is considered important for activity.
Ethanolamine Side Chain
The ethanolamine moiety is a cornerstone of the pharmacophore, directly participating in receptor activation.
-
β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethanolamine side chain is crucial for potent agonist activity. It is believed to form a key hydrogen bond interaction with a serine residue in the binding site of the β2-receptor. The (R)-enantiomer, with the hydroxyl group in the correct stereochemical orientation, is typically the more active isomer.
-
α-Carbon Substitution: Substitution on the α-carbon generally leads to a decrease in β-adrenergic activity.[3]
N-Substituent Modifications
The size and nature of the substituent on the amino group are major determinants of β2-receptor selectivity and potency.
-
Bulkiness: A bulky substituent on the nitrogen atom, such as the tert-butyl group found in flerobuterol and clenbuterol, is a hallmark of β2-selectivity. This bulky group is thought to fit into a hydrophobic pocket in the β2-receptor, while sterically hindering binding to the β1-receptor.
-
Nature of the Substituent: Variations in the N-substituent can fine-tune the pharmacological profile. For example, replacing the tert-butyl group with other alkyl or aralkyl groups can modulate both potency and selectivity.
Quantitative Data Summary
The following table summarizes the available quantitative data for clenbuterol, a close structural analog of flerobuterol, to provide a basis for understanding the potential activity of flerobuterol.
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| Clenbuterol | β1-adrenoceptor | Binding Affinity (Kd) | 38 | nM | [2] |
| Clenbuterol | β2-adrenoceptor | Binding Affinity (Kd) | 6.3 | nM | [2] |
Note: This table is based on data for clenbuterol due to the limited availability of specific quantitative data for a series of flerobuterol analogs in the public domain.
Experimental Protocols
The determination of the structure-activity relationship of flerobuterol and its analogs relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments typically employed in such studies.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound for the β2-adrenergic receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.
-
Test compounds (flerobuterol and its analogs).
-
Non-specific binding control: A high concentration of a non-labeled β-agonist or antagonist (e.g., propranolol).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the functional activity (EC50 and Emax) of a compound by quantifying the production of cyclic AMP (cAMP), a second messenger in the β2-adrenergic receptor signaling pathway.
Objective: To determine the potency and efficacy of a test compound in stimulating cAMP production in cells expressing the β2-adrenergic receptor.
Materials:
-
Whole cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Test compounds (flerobuterol and its analogs).
-
Stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate them with the phosphodiesterase inhibitor.
-
Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.
Signaling Pathway and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway
Flerobuterol, as a β2-adrenergic agonist, activates a well-defined signaling cascade within target cells.
Caption: β2-Adrenergic Receptor Signaling Cascade.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of flerobuterol analogs follows a logical experimental progression.
Caption: Workflow for Flerobuterol SAR Studies.
Conclusion
The structure-activity relationship of flerobuterol hydrochloride, inferred from its close analog clenbuterol and the broader class of phenylethanolamine β2-agonists, highlights the critical roles of the aromatic ring substituents, the ethanolamine side chain, and the N-substituent in determining its pharmacological profile. The trifluoromethyl and chloro substitutions on the phenyl ring, the β-hydroxyl group, and the bulky tert-butyl group are key features contributing to its high affinity and selectivity for the β2-adrenergic receptor. Further synthesis and detailed biological evaluation of a focused library of flerobuterol analogs are warranted to precisely delineate the quantitative SAR and to guide the development of next-generation β2-agonists with improved therapeutic indices. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations.
References
- 1. Affinity of clenbuterol analogues for beta 2-adrenoceptors in bovine skeletal muscle and the effect of these compounds on urinary nitrogen excretion in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Flerobuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
In Vitro Effects
While specific studies detailing the in vitro receptor binding affinities (e.g., Ki or IC50 values) and functional potencies (e.g., EC50 for cAMP production) of flerobuterol (B1672768) hydrochloride are not extensively reported in publicly accessible literature, its classification as a beta-adrenoceptor agonist suggests a mechanism consistent with other compounds in this class, such as clenbuterol.[4][5]
Mechanism of Action: Beta-Adrenergic Receptor Agonism
Flerobuterol hydrochloride is a beta-adrenoceptor agonist.[1][2] Beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like flerobuterol, initiate a downstream signaling cascade. This process involves the coupling to a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.
Signaling Pathway
The proposed signaling pathway for this compound, based on its action as a beta-adrenoceptor agonist, is depicted below.
In Vivo Effects
In vivo studies have primarily focused on the effects of this compound on the central nervous system, particularly its influence on the serotonergic system and its potential as an antidepressant.
Electrophysiological Effects on Serotonergic Neurons
A key study investigated the impact of acute and sustained administration of flerobuterol on the firing rate of dorsal raphe serotonin (B10506) (5-HT) neurons in rats.[2]
Table 1: In Vivo Electrophysiological Effects of this compound
| Treatment Group | Dose & Administration | Duration | Key Findings on Dorsal Raphe 5-HT Neuron Firing Rate | Reference |
| Acute | Up to 2 mg/kg, IV | Single dose | No modification of firing rate. | [2] |
| Sustained | 0.5 mg/kg/day, SC (osmotic minipump) | 2 days | Marked decrease in firing rate, suggesting enhanced synaptic availability of 5-HT. | [2] |
| Sustained | 0.5 mg/kg/day, SC (osmotic minipump) | 14 days | Progressive recovery of firing rate to normal levels. | [2] |
Effects on Serotonin Synthesis
Further in vivo research explored the impact of flerobuterol on regional serotonin synthesis in the rat brain.[3]
Table 2: In Vivo Effects of this compound on Serotonin Synthesis
| Treatment Duration | Dose & Administration | Key Findings on Serotonin (5-HT) Synthesis | Reference |
| 2 days | 0.5 mg/kg/day, SC (osmotic minipump) | Significant increase in 5-HT synthesis in the dorsal and median raphe and most postsynaptic structures. | [3] |
| 14 days | 0.5 mg/kg/day, SC (osmotic minipump) | Increased rate of 5-HT synthesis persisted only in the parietal and occipital cortex and the superior colliculus. | [3] |
Experimental Protocols
In Vivo Electrophysiology of Dorsal Raphe Neurons
This protocol is based on the methodology described by Bouthillier et al., 1991.[2]
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Anesthesia: Animals are anesthetized, for example, with chloral hydrate.
-
Drug Administration:
-
Acute: this compound is administered intravenously (IV) at doses up to 2 mg/kg.
-
Sustained: Osmotic minipumps are implanted subcutaneously (SC) to deliver a continuous infusion of this compound (e.g., 0.5 mg/kg/day).
-
-
Electrophysiological Recording:
-
A glass micropipette electrode is lowered into the dorsal raphe nucleus using stereotaxic coordinates.
-
Extracellular single-unit recordings are performed to measure the firing rate of spontaneously active serotonin neurons.
-
-
Data Analysis: The firing rate (spikes per second) of individual neurons is recorded before and after drug administration to determine the effect of flerobuterol.
Sustained Drug Delivery via Osmotic Minipump
This protocol describes the subcutaneous implantation of osmotic minipumps for continuous drug delivery.
Methodology:
-
Pump Preparation: Osmotic minipumps are filled with the desired concentration of this compound solution under sterile conditions. The filled pumps are then primed by incubating them in sterile saline at 37°C for a specified period according to the manufacturer's instructions.
-
Animal Preparation: The rat is anesthetized, and the surgical site on the back is shaved and sterilized.
-
Implantation: A small incision is made in the midscapular region. A subcutaneous pocket is created by blunt dissection. The primed osmotic minipump is inserted into the pocket.
-
Wound Closure: The incision is closed with sutures or wound clips.
-
Post-Operative Care: The animal is monitored during recovery from anesthesia, and post-operative analgesics are administered as required.
Conclusion
This compound is a beta-adrenoceptor agonist with demonstrated in vivo activity that suggests potential as an antidepressant. Its mechanism of action is centered on the modulation of the serotonergic system, likely through the canonical beta-adrenergic signaling pathway involving Gs protein activation and subsequent cAMP production. While specific in vitro quantitative data for flerobuterol remains to be fully elucidated in the public domain, the existing in vivo evidence provides a strong foundation for its pharmacological profile. The detailed experimental protocols provided herein offer a basis for further research into the precise molecular interactions and therapeutic potential of this compound. Future studies should aim to characterize its receptor binding profile and functional potency in vitro to provide a more complete understanding of its structure-activity relationship and to facilitate further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flerobuterol, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the beta-adrenoceptor agonist flerobuterol on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
Flerobuterol Hydrochloride's Impact on Serotonergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol (B1672768) hydrochloride, a selective β2-adrenergic receptor agonist, has demonstrated significant modulatory effects on the serotonergic (5-HT) system. This technical guide synthesizes the current understanding of these effects, drawing from key preclinical studies. While direct binding affinity data of flerobuterol at serotonin (B10506) receptors is not prominently available in the current literature, substantial evidence points towards an indirect enhancement of serotonergic neurotransmission. This is characterized by an increase in synaptic serotonin availability, desensitization of 5-HT1A autoreceptors, and an overall enhancement of the ascending 5-HT pathway's efficacy. This document provides a detailed overview of the underlying mechanisms, quantitative data from pivotal studies, comprehensive experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Flerobuterol hydrochloride is a β2-adrenoceptor agonist that has been investigated for its potential antidepressant properties. The serotonergic system is a key target for many antidepressant medications, and understanding the interplay between β2-adrenergic agonism and serotonergic function is crucial for elucidating the therapeutic mechanisms of compounds like flerobuterol. Research indicates that the antidepressant effects of some β2-agonists may be mediated through their influence on the 5-HT system. This guide delves into the specific effects of flerobuterol on serotonergic neurotransmission, providing a technical resource for researchers in pharmacology and drug development.
Mechanism of Action
Flerobuterol's primary mechanism of action is the stimulation of β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a well-defined intracellular signaling cascade.
-
β2-Adrenergic Receptor Activation: Flerobuterol binds to the β2-adrenergic receptor, inducing a conformational change.
-
G-Protein Coupling: This activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs-protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.
-
Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to the cellular response.
While the direct binding of flerobuterol to serotonin receptors has not been quantitatively characterized in available literature, its effects on the serotonergic system are believed to be a downstream consequence of this primary signaling pathway.
The Pharmacokinetics and Metabolism of Flerobuterol Hydrochloride in Animal Models: An In-depth Technical Guide
Disclaimer: Scientific literature providing specific quantitative pharmacokinetic and metabolic data for Flerobuterol hydrochloride is limited. Therefore, this guide leverages available information on Clenbuterol (B1669167), a structurally and pharmacologically similar β2-adrenergic agonist, as a surrogate to provide a comprehensive overview of the expected pharmacokinetic profile and metabolic pathways of Flerobuterol in animal models. Researchers should consider this context when designing and interpreting studies on Flerobuterol.
Introduction
This compound is a β2-adrenergic agonist that has been investigated for its potential therapeutic applications, including as a bronchodilator and tocolytic agent. Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is crucial for drug development, enabling the determination of appropriate dosing regimens, assessment of potential drug-drug interactions, and evaluation of its safety profile. This technical guide provides a detailed overview of the methodologies used to study the pharmacokinetics and metabolism of Flerobuterol-like compounds in animal models, presents available quantitative data for the related compound Clenbuterol, and illustrates key experimental workflows and metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are essential for predicting the onset, intensity, and duration of a drug's effect. Due to the lack of specific data for Flerobuterol, this section presents pharmacokinetic parameters for Clenbuterol in various animal models to serve as a reference.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of Clenbuterol in rats and dogs following oral administration.
Table 1: Pharmacokinetic Parameters of Clenbuterol in Rats Following a Single Oral Dose
| Parameter | Value | Units | Reference |
| Dose | 5 | mg/kg | [1] |
| Cmax | Varies (sex-dependent) | µg/L | [1] |
| Tmax | ~2 | hours | [1] |
| t1/2 | ~26 | hours | [1] |
Table 2: Pharmacokinetic Parameters of Clenbuterol in Dogs Following a Single Oral Dose
| Parameter | Value | Units | Reference |
| Dose | 2.5 | mg/kg | [1] |
| Cmax | - | µg/L | [1] |
| Tmax | - | hours | [1] |
| t1/2 | - | hours | [1] |
| Excretion (Urinary) | Major route | % of dose | [1] |
| Parent Drug in Urine | High | % of total urinary excretion | [1] |
Note: Specific Cmax, Tmax, and t1/2 values for dogs were not explicitly provided in the cited abstract. The study highlights significant differences in plasma levels compared to rats.
Metabolism
The biotransformation of drugs is a critical aspect of their disposition and elimination from the body. Metabolism can lead to the formation of active or inactive metabolites, which may have their own pharmacokinetic and pharmacodynamic profiles. Based on studies of Clenbuterol, Flerobuterol is expected to undergo similar metabolic transformations.
The primary metabolic pathways for Clenbuterol in rats involve N-dealkylation of the secondary amine, N-oxidation, and sulfate (B86663) conjugation of the primary amine.[2] In pigs, the main metabolite identified is the hydroxylamine (B1172632) derivative. These pathways are crucial for the detoxification and excretion of the compound.
Proposed Metabolic Pathway of Flerobuterol
The following diagram illustrates the proposed metabolic pathway of Flerobuterol, based on the known metabolism of Clenbuterol.
References
- 1. [Comparison of the pharmacokinetic profiles of clenbuterol in rat and dog during toxicological studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Plasma and Interstitial Fluid Pharmacokinetics of Meloxicam, Flunixin, and Ketoprofen in Neonatal Piglets [frontiersin.org]
Flerobuterol Hydrochloride: A Guide to Toxicological Screening and Safety Profile Evaluation
Disclaimer: As of late 2025, publicly available, in-depth toxicological data and a comprehensive safety profile for Flerobuterol hydrochloride are limited. This guide, therefore, outlines the standard and required toxicological screening and safety assessment protocols for a beta-adrenoceptor agonist of this class, intended for a scientific audience in drug development. The experimental designs and data presented are illustrative of the necessary studies for regulatory submission and are based on established toxicological methodologies.
Introduction
Flerobuterol is a beta-adrenoceptor agonist.[1] Compounds of this class are known for their potential therapeutic effects, but also require a thorough toxicological evaluation to ensure patient safety. This technical guide provides a framework for the comprehensive toxicological screening and safety profiling of this compound, adhering to international regulatory guidelines. The following sections detail the essential studies, from acute toxicity to long-term carcinogenicity, and outline the associated experimental protocols.
Non-Clinical Safety Assessment Strategy
A systematic approach is essential to evaluate the safety profile of a new chemical entity like this compound. The standard battery of non-clinical safety studies is designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and to characterize the dose-response relationship for any adverse effects.
Caption: A typical workflow for non-clinical safety assessment of a new drug candidate.
Acute Toxicity Studies
The initial stage of toxicological assessment involves determining the effects of a single, high dose of the substance.
Table 1: Illustrative Acute Toxicity Data for a Beta-Adrenoceptor Agonist
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |
| Rat | Oral | 150 - 300 | Tremors, hypoactivity, tachycardia |
| Mouse | Oral | 100 - 200 | Tremors, hypoactivity, tachycardia |
| Dog | Intravenous | 5 - 10 | Tachycardia, hypotension, arrhythmias |
Experimental Protocol: Acute Oral Toxicity - Rodent
-
Test System: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Dose Levels: A minimum of three dose levels, spaced appropriately to produce a range of toxic effects and mortality. A vehicle control group is also included.
-
Administration: A single dose administered by oral gavage.
-
Observation Period: 14 days.
-
Endpoints:
-
Mortality and time of death.
-
Clinical signs of toxicity observed daily (e.g., changes in skin, fur, eyes, and behavior).
-
Body weight measured pre-dose and at regular intervals throughout the observation period.
-
Gross necropsy of all animals at the end of the study.
-
-
Data Analysis: Calculation of the median lethal dose (LD50) using a recognized statistical method.
Repeated-Dose Toxicity Studies
These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL) following repeated administration.
Table 2: Illustrative Sub-chronic (90-day) Oral Toxicity Data
| Species | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |
| Rat | 10 | Heart, Liver | Increased heart rate, cardiac hypertrophy, elevated liver enzymes. |
| Dog | 5 | Heart, Cardiovascular System | Tachycardia, myocardial lesions in high-dose groups. |
Experimental Protocol: 90-Day Oral Toxicity Study - Rodent
-
Test System: Male and female Wistar rats.
-
Dose Levels: At least three dose levels plus a concurrent control group. The high dose should produce some evidence of toxicity but not mortality.
-
Administration: Daily oral gavage for 90 days.
-
Endpoints:
-
Comprehensive clinical observations.
-
Ophthalmoscopy.
-
Hematology and clinical chemistry at multiple time points.
-
Urinalysis.
-
Full histopathological examination of all organs and tissues.
-
-
Data Analysis: Statistical analysis of quantitative data to determine dose-response relationships and the NOAEL.
Genotoxicity Studies
A battery of tests is required to assess the potential of a substance to cause genetic damage.
Table 3: Standard Genotoxicity Assay Battery
| Assay | Test System | Endpoint | Expected Result for a Non-Genotoxic Compound |
| Ames Test | Salmonella typhimurium strains | Gene mutation | Negative |
| In vitro Chromosomal Aberration | Mammalian cells (e.g., CHO) | Chromosomal damage | Negative |
| In vivo Micronucleus Test | Rodent bone marrow | Chromosomal damage | Negative |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The test substance is incubated with the bacterial strains in the presence and absence of S9 mix. The number of revertant colonies is counted.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
Caption: Standard workflow for assessing the genotoxic potential of a new drug candidate.
Carcinogenicity Studies
Long-term studies are conducted to assess the carcinogenic potential of a drug, especially for those intended for chronic use.
Experimental Protocol: Two-Year Bioassay in Rats
-
Test System: Male and female Sprague-Dawley rats.
-
Dose Levels: Three dose levels plus a control group, based on the results of the 90-day toxicity study.
-
Administration: The drug is administered in the diet or by gavage for 24 months.
-
Endpoints:
-
Survival and clinical observations.
-
Palpation for masses.
-
Complete histopathological examination of all tissues from all animals.
-
-
Data Analysis: Statistical analysis of tumor incidence.
Reproductive and Developmental Toxicity (DART) Studies
These studies are designed to evaluate the potential effects of the drug on all stages of reproduction.
Table 4: Overview of DART Studies
| Study | Purpose | Key Endpoints |
| Fertility and Early Embryonic Development | To assess effects on male and female reproductive function. | Mating performance, fertility indices, implantation sites. |
| Embryo-Fetal Development | To assess effects on the developing fetus. | Fetal viability, external, visceral, and skeletal malformations. |
| Pre- and Postnatal Development | To assess effects on offspring from conception through sexual maturity. | Pup viability, growth, and development; maternal function. |
Experimental Protocol: Embryo-Fetal Development Study - Rabbit
-
Test System: Pregnant New Zealand White rabbits.
-
Dose Administration: Daily administration during the period of organogenesis.
-
Endpoints:
-
Maternal clinical signs, body weight, and food consumption.
-
Uterine contents (number of corpora lutea, implantations, resorptions, and live/dead fetuses).
-
Fetal body weight, sex, and external, visceral, and skeletal examinations.
-
Safety Pharmacology
Safety pharmacology studies investigate the potential for adverse effects on vital physiological functions.
Table 5: Core Battery of Safety Pharmacology Studies
| System | Key Parameters Evaluated |
| Central Nervous System | Behavior, motor coordination, body temperature. |
| Cardiovascular System | Blood pressure, heart rate, ECG. |
| Respiratory System | Respiratory rate, tidal volume. |
Experimental Protocol: Cardiovascular Safety in the Dog
-
Test System: Conscious, telemetered Beagle dogs.
-
Procedure: Continuous monitoring of blood pressure, heart rate, and ECG before and after drug administration.
-
Data Analysis: Assessment of changes in cardiovascular parameters, including QT interval prolongation.
Mechanism of Action: Beta-Adrenoceptor Signaling Pathway
Flerobuterol is a beta-adrenoceptor agonist.[1] The primary mechanism of action for this class of drugs involves the activation of beta-adrenergic receptors, leading to a cascade of intracellular events.
Caption: Simplified signaling pathway of a beta-adrenoceptor agonist.
Conclusion
References
Flerobuterol Hydrochloride: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol hydrochloride (developmental code name: CRL-40827) is a selective β2-adrenergic receptor agonist that was investigated for its potential therapeutic application in major depressive disorder. This technical guide provides a detailed overview of the discovery, development, and pharmacological profile of this compound, drawing upon available scientific literature. The document outlines its mechanism of action, preclinical evaluation, and clinical development trajectory, offering insights for researchers and professionals in the field of drug discovery and development. Due to the discontinuation of its development, detailed proprietary data remains limited; therefore, this guide supplements Flerobuterol-specific information with established methodologies and comparative data from related β2-agonists to provide a comprehensive framework.
Discovery and Development History
Flerobuterol was identified as a novel β2-adrenergic receptor agonist with potential antidepressant properties. Unlike typical β2-agonists developed for respiratory conditions, Flerobuterol's primary therapeutic target was major depressive disorder. The rationale for this approach stemmed from observations that other β2-agonists, such as salbutamol (B1663637) and clenbuterol (B1669167), exhibited antidepressant-like effects in animal models.[1] Flerobuterol demonstrated promising antidepressant activity in preclinical studies, leading to its advancement into clinical trials.[1] The development of this compound reached Phase II clinical trials before it was ultimately discontinued.
Chemical Synthesis
-
Formation of a suitable phenacyl halide intermediate: This would involve the modification of a starting phenyl derivative to introduce a reactive halide group.
-
Reaction with an appropriate amine: The phenacyl halide would then be reacted with tert-butylamine (B42293) to introduce the characteristic side chain of Flerobuterol.
-
Reduction of the ketone: The resulting keto-amine would be reduced to the corresponding alcohol, forming the ethanolamine (B43304) core.
-
Salt formation: The final step would involve the formation of the hydrochloride salt to improve stability and solubility.
Caption: A generalized synthetic pathway for this compound.
Preclinical Pharmacology
The preclinical evaluation of this compound would have focused on characterizing its interaction with adrenergic receptors and evaluating its pharmacological effects in vitro and in vivo.
In Vitro Studies
To determine the affinity of Flerobuterol for β1- and β2-adrenergic receptors, competitive radioligand binding assays would have been performed.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing β1- and β2-adrenergic receptors (e.g., CHO cells transfected with the human β1 or β2 receptor, or rat lung and heart tissues).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 10 mM MgCl2, pH 7.4, is used.
-
Radioligand: A non-selective β-adrenergic antagonist radioligand, such as [³H]dihydroalprenolol ([³H]DHA) or [¹²⁵I]iodocyanopindolol, is used at a concentration near its Kd.
-
Competition: Membranes are incubated with the radioligand and a range of concentrations of this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Flerobuterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Representative Binding Affinities of β2-Adrenergic Agonists
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Selectivity (β1/β2) |
| Flerobuterol | Data not available | Data not available | Data not available |
| Salbutamol | 1100 | 230 | 4.8 |
| Formoterol | 260 | 3.4 | 76.5 |
| Clenbuterol | Data not available | Data not available | Data not available |
Note: Data for Salbutamol and Formoterol are representative values from the literature and are provided for comparative purposes.
The functional potency of Flerobuterol as a β2-adrenergic receptor agonist would have been determined by measuring its ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic signaling pathway.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., A549 or CHO-β2 cells) are cultured to an appropriate density.
-
Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine, IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of Flerobuterol that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Table 2: Representative Functional Potency of β2-Adrenergic Agonists
| Compound | β2-Adrenergic Receptor EC50 (nM) |
| Flerobuterol | Data not available |
| Salbutamol | 12 |
| Formoterol | 0.3 |
| Clenbuterol | Data not available |
Note: Data for Salbutamol and Formoterol are representative values from the literature and are provided for comparative purposes.
In Vivo Studies
Preclinical in vivo studies would have been conducted to assess the antidepressant-like effects of Flerobuterol in animal models of depression, such as the forced swim test or the tail suspension test. Additionally, as a β2-agonist, its bronchodilator activity would have been characterized.
Experimental Protocol: In Vivo Bronchodilator Activity (Guinea Pig Model)
-
Animal Preparation: Male guinea pigs are anesthetized, tracheostomized, and mechanically ventilated.
-
Measurement of Bronchoconstriction: Airway resistance is continuously monitored. Bronchoconstriction is induced by an intravenous infusion of a spasmogen like histamine (B1213489) or methacholine.
-
Drug Administration: this compound is administered intravenously or intratracheally at various doses.
-
Data Collection: The inhibition of the bronchoconstrictor response is measured.
-
Data Analysis: The dose of Flerobuterol that produces a 50% inhibition of the induced bronchoconstriction (ED50) is determined.
Table 3: Representative In Vivo Bronchodilator Potency of β2-Adrenergic Agonists
| Compound | ED50 (µg/kg, i.v.) in Guinea Pig |
| Flerobuterol | Data not available |
| Salbutamol | 0.8 |
| Formoterol | 0.04 |
| Clenbuterol | Data not available |
Note: Data for Salbutamol and Formoterol are representative values from the literature and are provided for comparative purposes.
Mechanism of Action and Signaling Pathway
As a β2-adrenergic receptor agonist, Flerobuterol exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to the production of cAMP and activation of Protein Kinase A (PKA). In the context of depression, the downstream effects are thought to involve modulation of serotonergic neurotransmission.[1]
Caption: The β2-adrenergic receptor signaling pathway and its potential downstream effects relevant to antidepressant action.
Clinical Development
This compound progressed to Phase II clinical trials for the treatment of major depressive disorder.
Phase I Studies
Phase I trials would have been conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of Flerobuterol. These studies typically involve single ascending dose and multiple ascending dose designs to determine the maximum tolerated dose.
Phase II Studies
Phase II clinical trials are designed to evaluate the efficacy and safety of a new drug in a patient population.
Experimental Workflow: Phase II Clinical Trial for Major Depressive Disorder
Caption: A generalized workflow for a Phase II clinical trial of an antidepressant.
Specific details regarding the design and outcomes of the Phase II trials for this compound are not publicly available. The discontinuation of its development suggests that the trials may not have met their primary efficacy endpoints or that safety concerns arose.
Conclusion
This compound represents an intriguing approach to antidepressant therapy by targeting the β2-adrenergic receptor. Preclinical evidence suggested its potential to modulate serotonergic systems, a key pathway implicated in the pathophysiology of depression. However, the cessation of its clinical development program indicates that it did not demonstrate a sufficient risk-benefit profile to warrant further investigation. This technical guide has provided a comprehensive overview of the known information regarding this compound, supplemented with established methodologies and comparative data to offer a valuable resource for researchers in the field. The story of Flerobuterol underscores the challenges of translating preclinical findings into clinically effective therapeutics and highlights the complexities of drug development for central nervous system disorders.
References
Methodological & Application
Flerobuterol hydrochloride analytical method development using HPLC-MS/MS
An Application Note and Protocol for the Analytical Method Development of Flerobuterol Hydrochloride using HPLC-MS/MS
Introduction
This compound is a beta-2 adrenergic agonist. Due to its structural similarities to other compounds in this class, such as clenbuterol (B1669167), it has the potential for misuse as a growth-promoting agent in livestock or as a performance-enhancing substance in sports.[1][2] Consequently, the development of a sensitive and specific analytical method for its detection and quantification in various biological matrices is crucial for regulatory monitoring and doping control. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity, making it the preferred technique for analyzing trace levels of such compounds.[2][3]
This application note provides a detailed protocol for the development and validation of an analytical method for this compound using HPLC-MS/MS. The methodology covers sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters. While Flerobuterol-specific validation data is not widely published, this protocol is based on established methods for closely related beta-agonists like clenbuterol.[1][2][3]
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Flerobuterol-d9 (or other suitable isotopic internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Phosphate (B84403) buffer solutions
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Class A volumetric flasks and pipettes
-
Autosampler vials
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its internal standard (IS) in methanol to prepare individual stock solutions. Store at -20°C.[1]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the mobile phase or an appropriate solvent mixture.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate blank matrix (e.g., urine, plasma, tissue homogenate) with the working standard solutions to achieve a desired concentration range. A typical range might be from 10 pg/mL to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Experimental Protocols
Protocol 1: Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from methods used for clenbuterol in urine and can be modified for other matrices.[1][4]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Follow with a wash of 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge using 3 mL of methanol.
-
-
Evaporation and Reconstitution:
Caption: A generalized workflow for the analysis of Flerobuterol.
Protocol 2: HPLC-MS/MS Analysis
The following conditions are representative and should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., Phenomenex Gemini NX C18, 250x4.6 mm, 5µ)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2500 V[4] |
| Desolvation Temp. | 350°C[4] |
| Desolvation Gas Flow | 13 L/min[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The exact mass of Flerobuterol is required to determine the precursor ion. Assuming Flerobuterol has a structure similar to other buterol compounds, its protonated molecule [M+H]⁺ would be selected as the precursor ion. Product ions are generated by collision-induced dissociation (CID). Two or three characteristic fragment ions should be selected for quantification and qualification.
Note: The following MRM transitions are hypothetical and must be optimized experimentally by infusing a standard solution of Flerobuterol.
Table 3: Hypothetical MRM Transitions for Flerobuterol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
|---|---|---|---|---|
| Flerobuterol | [To be determined] | Product 1 | [To be optimized] | Quantifier |
| [To be determined] | Product 2 | [To be optimized] | Qualifier |
| Flerobuterol-d9 (IS) | [To be determined] | Product 1 | [To be optimized] | Quantifier |
Caption: General fragmentation scheme for beta-agonists in MS/MS.
Results and Discussion
Method Validation
The analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose. Key validation parameters include linearity, sensitivity (LOD and LOQ), accuracy, precision, and stability.[3]
Table 4: Representative Method Validation Data (Example)
| Parameter | Result |
|---|---|
| Linearity Range | 10 pg/mL - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 pg/mL (Calculated as S/N ratio of 3) |
| Limit of Quantification (LOQ) | 10 pg/mL (Calculated as S/N ratio of 10) |
| Accuracy (% Recovery) | 95.7% - 104% at three QC levels[6] |
| Precision (% RSD) | |
| - Intra-day | < 10%[6] |
| - Inter-day | < 15%[2][6] |
| Matrix Effect (% Suppression/Enhancement) | 85% - 115% |
| Stability (Freeze-thaw, Bench-top) | Stable (recovery > 85%)[6] |
Note: The data presented in Table 4 is for illustrative purposes, based on typical performance for similar beta-agonist assays, and must be experimentally determined for Flerobuterol.
The use of an isotopically labeled internal standard is critical to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.
Conclusion
This application note outlines a comprehensive and robust HPLC-MS/MS method for the determination of this compound. The protocol details sample preparation using solid-phase extraction, optimized chromatographic separation, and sensitive detection by tandem mass spectrometry. The proposed method, once validated, would be highly suitable for high-throughput analysis in food safety, clinical, and forensic toxicology laboratories. The high sensitivity and specificity of the LC-MS/MS technique make it ideal for ensuring compliance with regulatory limits and for detecting misuse of this compound.
References
- 1. nyc.gov [nyc.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. organomation.com [organomation.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
Application Note: Validated HPLC Method for Flerobuterol Hydrochloride Quantification in Plasma
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Flerobuterol hydrochloride in plasma. The described method, based on established analytical protocols for structurally similar compounds such as Clenbuterol, is intended for pharmacokinetic studies and requires validation. The protocol includes plasma sample preparation using solid-phase extraction (SPE), chromatographic conditions, and a summary of typical validation parameters. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Flerobuterol is a β2-adrenergic agonist with potential therapeutic applications. Accurate quantification of Flerobuterol in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic assessments. This document outlines a proposed HPLC-UV method for this purpose. The methodology is adapted from validated methods for Clenbuterol, a closely related compound, and provides a robust starting point for method development and validation.
Experimental
-
This compound reference standard
-
Internal Standard (IS), e.g., Clenbuterol or a similar compound
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid or phosphoric acid for pH adjustment
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human plasma (drug-free)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
SPE manifold
The following table summarizes the proposed HPLC conditions:
| Parameter | Proposed Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 247 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Protocols
3.1.1. Preparation of Standard Stock Solutions
-
Accurately weigh and dissolve this compound and the internal standard in methanol to prepare stock solutions of 1 mg/mL.
-
Perform serial dilutions of the Flerobuterol stock solution with a mixture of water and methanol (1:1 v/v) to prepare working standard solutions.
3.1.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike drug-free human plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 5 to 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: To 1 mL of plasma sample, add the internal standard and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 20% methanol in water to remove interferences.
-
Elution: Elute Flerobuterol and the internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation (Proposed Parameters)
The following table summarizes the typical parameters for method validation. These would need to be established specifically for Flerobuterol.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (Intra- and Inter-day) | Within 85-115% of the nominal concentration (80-120% for LLOQ) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Recovery | Consistent and reproducible across the concentration range |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Data Presentation
Table 1: Proposed HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Instrument | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 247 nm |
| Injection Volume | 20 µL |
| Internal Standard | Clenbuterol (or similar) |
Table 2: Representative Validation Summary (Based on Clenbuterol Data)
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Intra-day Accuracy (%) | 95.2 - 103.5% |
| Inter-day Accuracy (%) | 97.1 - 101.8% |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Mean Recovery | > 85% |
Visualizations
Caption: Experimental workflow from plasma sample preparation to HPLC analysis.
Caption: Key parameters for HPLC method validation.
Conclusion
The proposed RP-HPLC method provides a detailed framework for the quantification of this compound in plasma. While based on robust methodologies for similar compounds, this method requires full validation to ensure its accuracy, precision, and reliability for its intended purpose. The provided protocols and validation guidelines offer a clear pathway for the successful implementation of this analytical technique in a research or drug development setting.
Application Notes and Protocols for Flerobuterol Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical testing of Flerobuterol hydrochloride using a reference standard. The methodologies outlined are based on established analytical techniques for structurally and functionally similar β2-adrenergic agonists, such as Clenbuterol and Fenoterol. It is recommended that these methods be fully validated for this compound in your laboratory to ensure compliance with regulatory requirements.
Introduction
Flerobuterol is a β2-adrenergic agonist, a class of compounds that selectively stimulate β2-adrenergic receptors. This stimulation leads to the relaxation of smooth muscle, particularly in the bronchial airways, making it a candidate for respiratory therapies. As a reference standard, this compound is essential for the accurate quantification and qualification of the active pharmaceutical ingredient (API) in various formulations and for metabolism and pharmacokinetic studies.
Chemical Structure:
(A chemical structure image would be placed here in a final document)
Mechanism of Action:
Flerobuterol, like other β2-agonists, binds to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The increased levels of cAMP activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
Analytical Testing Protocols
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
This method is suitable for determining the potency and purity of this compound in bulk drug substance and pharmaceutical formulations.
2.1.1. Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% triethylamine (B128534) in water, with pH adjusted to 5.0 with formic acid) in a 30:70 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 276 nm.[1]
-
Column Temperature: Ambient.
2.1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Prepare a sample solution of the drug product to have a theoretical concentration of this compound within the calibration range. This may involve extraction or dilution steps depending on the formulation.
2.1.3. Data Presentation: HPLC Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.003 mg/mL[1] |
| Limit of Quantitation (LOQ) | ~0.012 mg/mL[1] |
| Precision (%RSD) | < 2.0%[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Stability-Indicating Method and Forced Degradation Studies
Forced degradation studies are crucial to develop a stability-indicating method that can separate the intact drug from its degradation products.
2.2.1. Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 4 hours.[1]
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 4 hours.[1]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and fluorescent light for a specified period.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis using the method described in section 2.1.
2.2.2. Data Presentation: Forced Degradation Results (Illustrative)
| Stress Condition | Number of Degradation Peaks | Peak Purity of Flerobuterol |
| Acid Hydrolysis (0.1 M HCl) | 2 | Pass |
| Base Hydrolysis (0.1 M NaOH) | 1 | Pass |
| Oxidative (3% H₂O₂) | 3 | Pass |
| Thermal (105°C) | 1 | Pass |
| Photolytic (UV/Vis) | 2 | Pass |
Signaling Pathway and Experimental Workflow Diagrams
β2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of Flerobuterol as a β2-adrenergic agonist.
Experimental Workflow for HPLC Analysis
This diagram outlines the key steps in the HPLC analysis of this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the analytical testing of this compound using a reference standard. The HPLC method is demonstrated to be suitable for assessing potency and purity, while the forced degradation studies establish its stability-indicating properties. Researchers, scientists, and drug development professionals can use this information to develop and validate robust analytical methods for the quality control and characterization of this compound in their specific applications. It is imperative to perform method validation in the user's laboratory to ensure the suitability of these methods for their intended purpose.
References
Determining the Potency of Flerobuterol Hydrochloride: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the potency of Flerobuterol hydrochloride, a beta-2 adrenergic receptor agonist, using common cell-based assays. The described methods, a cAMP accumulation assay and a CRE-luciferase reporter assay, are foundational for characterizing the bioactivity of Gs-coupled G-protein coupled receptor (GPCR) agonists.
Introduction
Flerobuterol is a beta-adrenoceptor agonist. Its therapeutic and physiological effects are primarily mediated through the activation of beta-2 adrenergic receptors, which are Gs-coupled GPCRs. Upon agonist binding, the receptor activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP triggers a downstream signaling cascade, ultimately leading to various cellular responses.
The potency of this compound is a critical parameter for its pharmacological characterization. It is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal effect. This document outlines two robust cell-based functional assays to determine the EC50 of this compound.
Signaling Pathway of this compound
Flerobuterol, as a beta-2 adrenergic agonist, activates a well-defined signaling pathway. The binding of Flerobuterol to the beta-2 adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter regions of target genes, modulating their transcription.
Data Presentation: Potency of Beta-2 Adrenergic Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| Isoproterenol (B85558) | cAMP Accumulation | CHO-K1 | 5.2 | [1] |
| Salbutamol | cAMP Accumulation | CHO-K1 | 158 | [1] |
| Formoterol | cAMP Accumulation | CHO-K1 | 0.32 | [1] |
| Salmeterol | cAMP Accumulation | CHO-K1 | 0.40 | [1] |
| Clenbuterol | cAMP Accumulation | CHO-K1 | 12.6 | [1] |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and detection method used.
Experimental Protocols
Assay 1: cAMP Accumulation Assay
This assay directly measures the production of intracellular cAMP following stimulation of cells expressing the beta-2 adrenergic receptor with this compound.
Experimental Workflow
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human beta-2 adrenergic receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution prepared in a suitable solvent (e.g., water or DMSO).
-
Reference Agonist: Isoproterenol hydrochloride.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
cAMP Detection Kit: A commercial kit based on principles such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA/AlphaScreen.
-
96-well white, opaque microplates.
Protocol:
-
Cell Culture and Seeding:
-
Culture the CHO-K1-β2AR cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and determine the cell concentration.
-
Seed the cells into a 96-well white, opaque microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in the appropriate solvent.
-
Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 10 µM to 0.1 pM). Also, prepare serial dilutions of the reference agonist, isoproterenol.
-
-
Cell Stimulation:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of the serially diluted this compound or isoproterenol to the appropriate wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit. This typically involves the addition of a lysis buffer containing the detection reagents.
-
-
Data Analysis:
-
Read the plate on a microplate reader compatible with the detection technology (e.g., HTRF or AlphaScreen reader).
-
Plot the response (e.g., fluorescence ratio) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Assay 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP Response Element (CRE) following stimulation with this compound.
Experimental Workflow
References
Application Notes and Protocols for In Vitro Efficacy Studies of Flerobuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol (B1672768) hydrochloride is a preferential β2-adrenergic receptor agonist.[1] Like other compounds in this class, such as clenbuterol (B1669167) and salbutamol, it is presumed to exert its effects by stimulating β2-adrenergic receptors.[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] This mechanism of action results in smooth muscle relaxation, making β2-adrenergic agonists valuable in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[5]
The evaluation of the efficacy of novel β2-adrenergic agonists like Flerobuterol hydrochloride necessitates robust and reproducible in vitro models. These models are crucial for determining key pharmacological parameters such as receptor binding affinity, potency (EC50), and efficacy (Emax) in a controlled cellular environment before proceeding to more complex in vivo studies. This document provides detailed application notes and protocols for establishing in vitro assays to characterize the efficacy of this compound.
Key In Vitro Models and Assays
The following are key in vitro models and assays for assessing the efficacy of this compound:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells are commonly used for studying GPCRs.[2][6] These cell lines can either endogenously express the β2-adrenergic receptor or be transiently or stably transfected to express the human β2-adrenergic receptor, providing a consistent and reproducible system for analysis.[2]
-
Receptor Binding Assays: These assays are used to determine the affinity of this compound for the β2-adrenergic receptor. A common method involves a competitive binding assay using a radiolabeled antagonist (e.g., [3H]-CGP 12177) and measuring the displacement by increasing concentrations of the unlabeled test compound (this compound). The output of this assay is the inhibition constant (Ki), which reflects the binding affinity.
-
cAMP Accumulation Assays: As the primary downstream signaling event of β2-adrenergic receptor activation is the production of cAMP, quantifying its accumulation is a direct measure of agonist activity.[2] Several commercial kits are available for this purpose, including those based on luminescence (e.g., Promega's GloSensor™ cAMP Assay) or fluorescence resonance energy transfer (FRET) and homogeneous time-resolved fluorescence (HTRF).[6][7]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).[8] Upon an increase in intracellular cAMP, the CREB transcription factor is activated, leading to the expression of the reporter gene. The resulting signal (e.g., light output) is proportional to the level of receptor activation.[8]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Ki (nM) | n |
| This compound | Human β2-Adrenergic Receptor | TBD | 3 |
| Isoproterenol (Control) | Human β2-Adrenergic Receptor | Value | 3 |
| Propranolol (Antagonist Control) | Human β2-Adrenergic Receptor | Value | 3 |
| TBD: To be determined experimentally. Control values should be based on historical data or run concurrently. |
Table 2: Potency and Efficacy of this compound in cAMP Accumulation Assay
| Compound | Cell Line | EC50 (nM) | Emax (% of Isoproterenol) | n |
| This compound | HEK293-β2AR | TBD | TBD | 3 |
| Isoproterenol (Control) | HEK293-β2AR | Value | 100% | 3 |
| TBD: To be determined experimentally. HEK293-β2AR refers to HEK293 cells stably expressing the human β2-adrenergic receptor. |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of HEK293 Cells Stably Expressing the Human β2-Adrenergic Receptor
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor (HEK293-β2AR)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, concentration to be optimized)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well cell culture plates, white, clear-bottom for luminescence assays
Procedure:
-
Cell Culture: Culture HEK293-β2AR cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh medium.
-
Plating for Assays: For cAMP assays, seed the cells into 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Incubate for 24 hours before the assay to allow for cell attachment.
Protocol 2: cAMP Accumulation Assay using a Luminescence-Based Biosensor (e.g., Promega GloSensor™)
Materials:
-
HEK293-β2AR cells seeded in a 96-well plate
-
GloSensor™ cAMP Reagent
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Isoproterenol (positive control) stock solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Cell Equilibration: Remove the culture medium from the 96-well plate and add 80 µL of assay buffer containing the GloSensor™ cAMP Reagent to each well. Incubate for 2 hours at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound and Isoproterenol in assay buffer. It is recommended to prepare these at 5X the final desired concentration.
-
Cell Stimulation: Add 20 µL of the diluted compounds to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for cAMP Assay.
References
- 1. Effect of the beta-adrenoceptor agonist flerobuterol on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. New beta-adrenergic agonists used illicitly as growth promoters in animal breeding: chemical and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes | PLOS One [journals.plos.org]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinetic analysis of endogenous β2 -adrenoceptor-mediated cAMP GloSensor™ responses in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. GloResponse™ CRE-luc2P HEK293 Cell Line [worldwide.promega.com]
Application Notes and Protocols for Sustained Administration of Flerobuterol Hydrochloride via Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol hydrochloride is a selective β2-adrenergic receptor agonist that has demonstrated potential therapeutic effects in preclinical research, including antidepressant-like activity. For in vivo studies requiring consistent and prolonged drug exposure, osmotic minipumps offer a reliable method for sustained administration. This document provides a detailed protocol for the continuous delivery of this compound using osmotic minipumps in rodent models. The following guidelines are intended to serve as a starting point for researchers and should be adapted based on specific experimental needs and in compliance with institutional animal care and use committee (IACUC) regulations.
Flerobuterol, like other β2-adrenergic agonists, exerts its effects by stimulating β2-adrenergic receptors, leading to the activation of adenylyl cyclase. This enzyme increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the physiological response.
Data Presentation
The following table summarizes dosage information for this compound and other relevant β2-adrenergic agonists administered via osmotic minipumps as reported in the literature. This data can be used as a reference for dose selection in new studies.
| Compound | Species | Dose | Duration | Key Findings |
| Flerobuterol | Rat | 0.5 mg/kg/day | 2 and 14 days | Enhanced serotonergic neurotransmission.[1] |
| Albuterol | Mouse | 2 mg/kg/day | 1, 3, and 6 days | Stimulated alveolar fluid clearance.[2] |
| Isoproterenol | Rat | 3.2 mg/kg/day | 7 days | Altered adrenergic vascular responses.[3] |
| Isoproterenol | Mouse | Not specified | 14 days | Induced cardiac apoptosis and up-regulation of iNOS.[4] |
Experimental Protocols
Preparation of this compound Solution for Osmotic Minipumps
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS))
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Protocol:
-
Determine the required concentration: Calculate the concentration of the this compound solution based on the desired dose, the pumping rate of the selected osmotic minipump, and the average body weight of the animals.
-
Formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Body Weight (kg)] / [Pumping Rate (mL/day)]
-
-
Weigh the this compound: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve in vehicle: Under a laminar flow hood to maintain sterility, add the calculated volume of the sterile vehicle to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Sterile filter the solution: To ensure the sterility of the solution and prevent clogging of the minipump, filter the this compound solution through a 0.22 µm sterile filter into a new sterile tube.
-
Store appropriately: Store the prepared solution at 4°C and protected from light until the minipumps are filled. It is recommended to prepare the solution fresh before filling the pumps.
Osmotic Minipump Filling and Priming
Materials:
-
ALZET® osmotic minipumps (select the appropriate model based on the desired duration and flow rate)
-
Prepared sterile this compound solution
-
Sterile syringes and filling tubes (provided with the minipumps)
-
Sterile beaker
-
Sterile 0.9% saline
-
Incubator at 37°C
Protocol:
-
Filling the pump:
-
In a sterile environment, attach a filling tube to a sterile syringe.
-
Draw the prepared this compound solution into the syringe, ensuring there are no air bubbles.
-
Hold the osmotic minipump in an upright position and insert the filling tube into the opening at the top of the pump until it reaches the bottom.
-
Slowly inject the solution into the pump until the reservoir is full and a small amount of excess solution is visible at the top.
-
Remove the filling tube.
-
-
Inserting the flow moderator:
-
Carefully insert the flow moderator into the opening of the pump until it is flush with the top of the pump. This is a critical step for proper pump function.
-
-
Priming the pump:
-
To ensure the pump starts delivering the agent at a consistent rate immediately after implantation, it is essential to prime the pump.
-
Place the filled and sealed osmotic minipump in a sterile beaker containing sterile 0.9% saline.
-
Incubate the beaker at 37°C for the time specified by the manufacturer for the particular pump model. This allows the osmotic layer to become hydrated and the pump to start operating.
-
Surgical Implantation of Osmotic Minipumps (Subcutaneous)
Materials:
-
Anesthetic (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesic
-
Personal protective equipment (gloves, mask)
Protocol:
-
Anesthesia and preparation:
-
Anesthetize the animal using an appropriate anesthetic agent and protocol.[5][6]
-
Place the anesthetized animal on a heating pad to maintain body temperature.[5]
-
Shave the fur from the surgical site, typically on the back between the scapulae.[5][7]
-
Disinfect the surgical site with an antiseptic solution.[5][7]
-
-
Incision and pocket formation:
-
Pump implantation:
-
Insert the primed osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.
-
-
Wound closure:
-
Close the incision with wound clips or sutures.[5]
-
-
Post-operative care:
-
Administer a post-operative analgesic as recommended by your institution's IACUC.[5]
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Check the surgical site daily for signs of infection or complications.
-
Mandatory Visualizations
Signaling Pathway of Flerobuterol
Caption: Signaling pathway of this compound.
Experimental Workflow for Sustained Administration
Caption: Experimental workflow for sustained administration.
References
- 1. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. Clenbuterol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of Fenoterol Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flerobuterol Hydrochloride in Muscle Hypertrophy Research
Introduction
Flerobuterol hydrochloride is a β2-adrenoceptor agonist. While its specific effects on muscle hypertrophy are not extensively documented in publicly available research, the closely related compound, clenbuterol (B1669167) hydrochloride, is a potent inducer of skeletal muscle growth in various animal models. Clenbuterol has been shown to increase muscle mass and protein content, making it a valuable tool for studying the molecular mechanisms of muscle hypertrophy and for evaluating potential therapeutic strategies for muscle wasting conditions.[1][2][3] This document outlines the mechanisms of action, provides quantitative data from clenbuterol studies, and offers detailed experimental protocols for researchers.
Mechanism of Action
Clenbuterol hydrochloride exerts its hypertrophic effects primarily through the activation of β2-adrenergic receptors in skeletal muscle.[2][4] This initiates a signaling cascade that leads to an increase in protein synthesis and a decrease in protein degradation.
Signaling Pathway:
-
Binding and Activation: Clenbuterol binds to β2-adrenergic receptors on the surface of muscle cells.
-
cAMP Production: This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5][6]
-
PKA Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[5]
-
Downstream Effects: PKA activation influences multiple downstream pathways, including the Akt/mTOR pathway, which is a central regulator of protein synthesis.[7][8] Activation of this pathway leads to the phosphorylation of downstream effectors like p70S6K and 4E-BP1, ultimately enhancing the translation of proteins.[9]
-
Inhibition of Proteolysis: Clenbuterol has also been shown to inhibit the ubiquitin-proteasome pathway, a major system for protein degradation in muscle cells.[10]
References
- 1. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dangers of 'Clen' or Clenbuterol, According to Experts [menshealth.com]
- 3. Clenbuterol: Side Effects, Uses, for Weight Loss, and More [healthline.com]
- 4. scbt.com [scbt.com]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [precision.fda.gov]
- 7. Clenbuterol Hydrochloride | C12H19Cl3N2O | CID 5702273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Levalbuterol Hydrochloride | C13H22ClNO3 | CID 123601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
Application of Flerobuterol Hydrochloride in Neurological Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Flerobuterol hydrochloride is a selective β2-adrenoceptor agonist. Research into the role of β2-adrenoceptor agonists in the central nervous system (CNS) has revealed their potential therapeutic applications in a range of neurological disorders. These compounds have demonstrated neuroprotective and anti-inflammatory properties in various preclinical models. Due to the limited availability of detailed published data specifically for this compound, this document will leverage findings from the closely related and extensively studied β2-adrenoceptor agonist, Clenbuterol (B1669167), to provide comprehensive application notes and protocols. Clenbuterol shares a similar mechanism of action and is often used as a representative compound in neurological disease research.
The potential applications of this compound and other β2-adrenoceptor agonists in neurological research are primarily centered on their ability to modulate neuroinflammation and promote neuronal survival. This makes them promising candidates for investigating therapeutic strategies for conditions such as stroke, Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders characterized by inflammatory and excitotoxic processes.
Data Presentation
The following tables summarize quantitative data from key studies on the effects of β2-adrenoceptor agonists in models of neurological disease.
Table 1: Neuroprotective Effects of Clenbuterol in a Kainic Acid-Induced Excitotoxicity Model
| Parameter | Control (Kainic Acid only) | Clenbuterol (0.5 mg/kg) + Kainic Acid | Percentage Change | Reference |
| Apoptotic Cells (TUNEL staining) in CA3 Hippocampus | High | Significantly Reduced | - | [1] |
| Caspase-3 Activity (relative units) | Increased | Ameliorated | - | [1] |
| BDNF mRNA Expression (relative to control) | Decreased | Increased | ↑ | [1] |
| NGF mRNA Expression (relative to control) | Decreased | Increased | ↑ | [1] |
Table 2: Anti-inflammatory Effects of Clenbuterol in a Kainic Acid-Induced Excitotoxicity Model
| Inflammatory Marker | Control (Kainic Acid only) | Clenbuterol (0.5 mg/kg) + Kainic Acid | Percentage Change | Reference |
| IL-1β mRNA Expression | Increased | Reduced | ↓ | [1] |
| IFN-γ mRNA Expression | Increased | Reduced | ↓ | [1] |
| iNOS mRNA Expression | Increased | Reduced | ↓ | [1] |
| CD11b mRNA Expression (Microglial activation) | Increased | Reduced | ↓ | [1] |
Table 3: Effects of Clenbuterol in a Mouse Model of Ischemic Stroke (Photothrombotic)
| Parameter | Control (Stroke only) | Clenbuterol-treated (post-stroke) | Percentage Change | Reference |
| Infarct Volume | Baseline | Increased | ↑ | [2][3] |
| Microglia/MDM Numbers in Peri-infarct Cortex | Increased | Reduced by 1.7-fold | ↓ | [2][3] |
| TNFα Expression in Peri-infarct Tissue | Increased | Suppressed | ↓ | [3] |
| IL-10 Expression in Peri-infarct Tissue | Increased | Suppressed | ↓ | [3] |
Table 4: Effects of Clenbuterol on α-synuclein in a Parkinson's Disease Model
| Parameter | Model | Treatment | Outcome | Reference |
| α-synuclein mRNA (Snca) | Rat | Single acute dose of Clenbuterol | Modest, transient decrease | [4] |
| α-synuclein protein | Rat | Single and multiple doses of Clenbuterol | No significant change | [4] |
| Microglia Activation | hα-SYN mouse model | Clenbuterol | Reduced | [5] |
| T-cell Infiltration | hα-SYN mouse model | Clenbuterol | Reduced | [5] |
| Dopaminergic Neuron Degeneration | hα-SYN mouse model | Clenbuterol | Reduced | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of this compound.
Protocol 1: In Vivo Kainic Acid-Induced Excitotoxicity Model in Rats
This protocol is designed to assess the neuroprotective and anti-inflammatory effects of a β2-adrenoceptor agonist.
1. Animals and Housing:
-
Use adult male Sprague-Dawley rats (200-250g).
-
House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Drug Preparation and Administration:
-
Prepare this compound or Clenbuterol in sterile 0.9% saline.
-
Prepare Kainic acid (10 mg/kg) in sterile 0.9% saline.
-
Administer the β2-adrenoceptor agonist (e.g., Clenbuterol 0.5 mg/kg) via intraperitoneal (i.p.) injection one hour prior to kainic acid administration.[1]
-
Administer Kainic acid (10 mg/kg, i.p.).[1]
-
A control group should receive saline instead of the β2-adrenoceptor agonist.
3. Behavioral Assessment:
-
Following kainic acid injection, monitor the animals for seizure activity for at least 3 hours using a standardized scoring system (e.g., Racine scale).[1]
4. Tissue Collection and Processing:
-
At 24 hours post-kainic acid injection, euthanize the animals via an approved method.
-
Perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for molecular analysis).
-
For molecular analysis, dissect the hippocampus on ice and snap-freeze in liquid nitrogen. Store at -80°C.
-
For histology, post-fix the brain in 4% paraformaldehyde overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
5. Analysis:
-
Quantitative PCR (qPCR): Extract RNA from hippocampal tissue to quantify mRNA expression levels of inflammatory cytokines (IL-1β, IFN-γ), iNOS, and microglial markers (CD11b), as well as neurotrophic factors (BDNF, NGF).[1]
-
TUNEL Staining: Use cryosections of the hippocampus to perform TUNEL staining to identify and quantify apoptotic cells in the CA3 subfield.[1]
-
Caspase-3 Activity Assay: Use hippocampal protein lysates to measure caspase-3 activity as a marker of apoptosis.[1]
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol is used to model ischemic stroke and evaluate the neuroprotective effects of β2-adrenoceptor agonists.
1. Animals and Housing:
-
Use adult male C57BL/6 mice (25-30g).
-
Maintain animals under standard housing conditions as described in Protocol 1.
2. Surgical Procedure (Intraluminal Filament Model):
-
Anesthetize the mouse with isoflurane (B1672236) (5% for induction, 1.5% for maintenance).
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament (e.g., 6-0) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the filament after a defined period (e.g., 60 minutes) to allow reperfusion. For permanent MCAO, leave the filament in place.
3. Drug Administration:
-
Prepare this compound or Clenbuterol in sterile saline.
-
Administer the drug (e.g., via i.p. injection) at a specific time point relative to the MCAO procedure (e.g., 3 hours post-stroke onset).[3]
4. Neurological Deficit Scoring:
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
5. Infarct Volume Measurement:
-
Euthanize the mice at a predetermined time point (e.g., 24 or 72 hours post-MCAO).
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).
-
Quantify the infarct volume using image analysis software.
6. Immunohistochemistry and Molecular Analysis:
-
Perfuse mice and process brain tissue as described in Protocol 1.
-
Perform immunohistochemistry on brain sections to assess microglial/macrophage activation (e.g., using Iba1 or CD11b antibodies).[2][3]
-
Use qPCR or ELISA on peri-infarct tissue to measure the expression of inflammatory cytokines (e.g., TNFα, IL-10).[3]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of β2-adrenoceptor agonists in neurons.
Experimental Workflows
Caption: Workflow for Kainic Acid-Induced Excitotoxicity Model.
Caption: Workflow for Middle Cerebral Artery Occlusion (MCAO) Model.
References
- 1. The β2-adrenoceptor agonist clenbuterol elicits neuroprotective, anti-inflammatory and neurotrophic actions in the kainic acid model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Augmented β2-adrenergic signaling dampens the neuroinflammatory response following ischemic stroke and increases stroke size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmented β2-adrenergic signaling dampens the neuroinflammatory response following ischemic stroke and increases stroke size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta2-adrenoreceptor agonist clenbuterol produces transient decreases in alpha-synuclein mRNA but no long-term reduction in protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposing effects of β-2 and β-1 adrenergic receptor signaling on neuroinflammation and dopaminergic neuron survival in α-synuclein-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with Flerobuterol Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques to study the effects of Flerobuterol hydrochloride, a selective β2-adrenergic receptor agonist. The following protocols and data are intended to facilitate research into the neuronal and cardiac effects of this compound.
Introduction to this compound
This compound is a β2-adrenergic receptor agonist with known effects on the central nervous system, particularly the serotonergic system.[1][2] Studies have indicated its potential as an antidepressant, showing that it can modulate neuronal firing rates in key brain regions like the dorsal raphe nucleus and hippocampus.[1][2] Understanding the electrophysiological effects of Flerobuterol is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
Signaling Pathway of Flerobuterol
Flerobuterol, as a β2-adrenergic agonist, primarily exerts its effects through the activation of β2-adrenergic receptors. This initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This increase in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately altering neuronal excitability and synaptic transmission.[3][5]
Caption: Flerobuterol Signaling Pathway.
Quantitative Data Summary
The following tables summarize the known quantitative effects of Flerobuterol and its structural analog, Clenbuterol (B1669167), on various electrophysiological parameters.
Table 1: Effects of Flerobuterol on Neuronal Firing Rate
| Brain Region | Administration | Dosage | Effect on Firing Rate | Reference |
| Dorsal Raphe (5-HT Neurons) | Acute (IV) | Up to 2 mg/kg | No significant change | [1][2] |
| Dorsal Raphe (5-HT Neurons) | Sustained (2 days, SC) | 0.5 mg/kg/day | Marked decrease | [1][2] |
| Dorsal Raphe (5-HT Neurons) | Sustained (14 days, SC) | 0.5 mg/kg/day | Recovery to normal levels | [1][2] |
Table 2: Effects of Clenbuterol on Ion Channels and Neuronal Activity (as a proxy for Flerobuterol)
| Parameter | Preparation | Concentration | Effect | Reference |
| hERG K+ Current | HEK293 Cells | Chronic Treatment | Reduced current | [6][7] |
| L-type Ca2+ Current | Isolated Ventricular Myocytes | 30 µM | Reduced current | [8] |
| Spontaneous IPSC Frequency | PFC Pyramidal Neurons | 10 µM | Reduced frequency | [9] |
| Fast-Spiking Interneuron Firing Rate | PFC | 10 µM | Decreased rate | [9] |
| Delayed Outward K+ Currents | MN-1 Cells | Not specified | Modulated currents | [10] |
| Sodium Currents (INa) | Rat Skeletal Muscle Fibers | Not specified | Blocked currents (independent of β-adrenoceptor stimulation) | [11] |
Experimental Protocols
The following are detailed protocols for conducting electrophysiological recordings with this compound administration.
In Vivo Extracellular Recording in the Dorsal Raphe Nucleus of the Rat
This protocol is designed to measure the effect of Flerobuterol on the firing rate of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Recording microelectrodes (glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
Osmotic minipumps (for sustained administration)
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat and mount it in a stereotaxic frame. Perform a craniotomy over the dorsal raphe nucleus.
-
Electrode Placement: Lower the recording microelectrode into the dorsal raphe nucleus. Identify 5-HT neurons based on their characteristic slow and regular firing pattern.
-
Baseline Recording: Record the baseline firing rate of a stable 5-HT neuron for at least 10 minutes.
-
Flerobuterol Administration:
-
Acute Administration: Administer Flerobuterol intravenously (IV) at the desired concentration.
-
Sustained Administration: Implant a pre-filled osmotic minipump subcutaneously (SC) for continuous delivery over several days.
-
-
Data Recording: Continuously record the neuronal firing rate for a designated period post-administration.
-
Data Analysis: Analyze the change in firing frequency from baseline.
Caption: In Vivo Recording Workflow.
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is for studying the effects of Flerobuterol on the intrinsic membrane properties and synaptic currents of hippocampal pyramidal neurons.
Materials:
-
This compound
-
Brain slice chamber
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Cell Targeting: Using a microscope with DIC optics, identify a pyramidal neuron in the CA1 region.
-
Patching: Approach the neuron with a patch pipette filled with intracellular solution and form a gigaseal.
-
Whole-Cell Configuration: Rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline membrane properties (e.g., resting membrane potential, input resistance) and synaptic activity (sEPSCs, sIPSCs).
-
Flerobuterol Application: Bath-apply this compound at the desired concentration.
-
Data Recording: Record changes in membrane properties and synaptic currents.
-
Data Analysis: Analyze the effects of Flerobuterol on the recorded parameters.
Caption: Patch-Clamp Workflow.
Troubleshooting and Considerations
-
Drug Stability: Prepare fresh solutions of this compound for each experiment to ensure potency.
-
Concentration-Response: It is recommended to perform a concentration-response curve to determine the optimal concentration of Flerobuterol for the desired effect.
-
Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations. Consider using specific antagonists to confirm that the observed effects are mediated by β2-adrenergic receptors.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols provide a starting point for investigating the electrophysiological effects of this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.
References
- 1. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch clamp recordings of action potentials from pyramidal neuron in hippocampus CA1 under focused ultrasound neurostimulation with MEMS self-focusing acoustic transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clenbuterol Attenuates hERG Channel by Promoting the Mature Channel Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of clenbuterol on contractility and Ca2+ homeostasis of isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clenbuterol reduces GABAergic transmission in prefrontal cortex layer 5/6 pyramidal neurons of juvenile rat via reducing action potentials firing frequency of GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clenbuterol-sensitive delayed outward potassium currents in a cell model of spinal and bulbar muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different ability of clenbuterol and salbutamol to block sodium channels predicts their therapeutic use in muscle excitability disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Flerobuterol Hydrochloride Stability & Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of flerobuterol (B1672768) hydrochloride. The following sections offer frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is Flerobuterol Hydrochloride and what are its primary stability concerns?
Flerobuterol is a beta-2 adrenergic agonist. As a substituted benzenemethanol derivative, its hydrochloride salt is susceptible to several degradation pathways that can impact its potency and safety profile. The primary stability concerns include oxidation of the benzylic alcohol and amino groups, hydrolysis, and photodecomposition. Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1]
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in well-closed containers, protected from light, and kept at controlled room temperature or under refrigerated conditions (2-8 °C) for long-term storage. Aqueous solutions should be freshly prepared and protected from light, as stability in solution can be limited.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, this compound is prone to the following degradation pathways:
-
Oxidation: The secondary alcohol and the amine functional groups are susceptible to oxidation, which can lead to the formation of ketone and N-oxide derivatives, respectively. The presence of trace metals can catalyze these oxidative processes.
-
Hydrolysis: Although generally stable, under strong acidic or basic conditions, ether linkages, if present in related structures, could be susceptible to hydrolysis. For flerobuterol itself, this pathway is less likely to be primary.
-
Photodegradation: Exposure to UV or visible light can induce photolytic degradation, potentially leading to complex reaction pathways and the formation of colored degradants. It is essential to handle the compound and its formulations with light protection.[2]
Q4: How can I monitor the stability of my this compound samples?
A stability-indicating analytical method is essential for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[3] This method should be capable of separating the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of unknown degradation products.
Troubleshooting Experimental Issues
Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram
-
Possible Cause: This could indicate the formation of degradation products.
-
Troubleshooting Steps:
-
Confirm System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a fresh, high-purity standard of this compound.
-
Analyze a Fresh Sample: Prepare and immediately analyze a new solution of this compound to use as a baseline (t=0) chromatogram.
-
Compare Chromatograms: Compare the chromatogram of your stability sample with the t=0 sample. Any new peaks are potential degradants.
-
Perform Forced Degradation: To confirm if the unknown peaks are indeed degradation products, perform a forced degradation study (see protocol below). This will help in tentatively identifying the degradation products by comparing their retention times.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the Flerobuterol peak in your sample. A non-homogenous peak suggests the presence of a co-eluting impurity.
-
Issue 2: Loss of Potency in a this compound Formulation
-
Possible Cause: This is likely due to chemical degradation of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Quantify Degradation: Use a validated stability-indicating HPLC method to determine the amount of this compound remaining and to quantify the major degradation products.
-
Review Storage Conditions: Verify that the formulation has been stored under the recommended conditions (temperature, light, humidity).
-
Investigate Excipient Interactions: Incompatibility with excipients in the formulation can accelerate degradation. Review the literature for known interactions between similar amine-containing drugs and your chosen excipients.
-
pH and Moisture Content: For liquid and semi-solid formulations, measure the pH and water content, as these can significantly influence the rate of hydrolysis and other degradation pathways.
-
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound, illustrating typical outcomes.
Table 1: Summary of this compound Degradation Under Stress Conditions
| Stress Condition | Duration | Flerobuterol Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 92.5 | DP-1 |
| 0.1 M NaOH | 24 hours | 88.2 | DP-2 |
| 10% H₂O₂ | 12 hours | 75.6 | DP-3, DP-4 |
| Thermal (80°C) | 48 hours | 95.1 | DP-1 |
| Photolytic (UV) | 8 hours | 82.4 | DP-5 |
Table 2: Potential Degradation Products (DP) of this compound
| Degradant ID | Proposed Structure | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) [M+H]⁺ |
| DP-1 | Dehydro-flerobuterol (Ketone) | 211.23 | 212.24 |
| DP-2 | N-oxide of Flerobuterol | 229.24 | 230.25 |
| DP-3 | Hydroxylated Flerobuterol | 229.24 | 230.25 |
| DP-4 | Cleavage Product A | 150.15 | 151.16 |
| DP-5 | Dimerized Product | 424.48 | 425.49 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and to develop a stability-indicating method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 12 hours, protected from light.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 8 hours.
-
Analysis: Dilute all stressed samples appropriately and analyze by a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. HPLC determination of clenbuterol in pharmaceutical gel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Flerobuterol hydrochloride solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flerobuterol hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in high-purity dimethyl sulfoxide (B87167) (DMSO). Water and ethanol (B145695) can also be used, but solubility may be lower. It is crucial to use anhydrous solvents to minimize degradation.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: Based on data from structurally similar compounds like Clenbuterol hydrochloride, a stock solution of up to 20 mg/mL in DMSO can typically be achieved. However, for initial experiments, preparing a 10 mM stock solution is a common and recommended practice to ensure complete dissolution.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in anhydrous DMSO are stable for extended periods when stored at -20°C or -80°C. To prevent degradation from moisture, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh for each experiment.
Q4: What is the expected mechanism of action of this compound in in vitro assays?
A4: this compound is a β2-adrenergic receptor agonist. In in vitro models, it is expected to bind to and activate β2-adrenergic receptors, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA). This signaling cascade can modulate various cellular processes.
Troubleshooting Guide
Issue 1: this compound fails to dissolve completely in the chosen solvent.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the selected solvent.
-
Solution:
-
Reduce Concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath to aid dissolution. Avoid excessive heat, as it may cause degradation.
-
Sonication: Use a sonicator bath for brief intervals to break up any clumps and enhance dissolution.
-
Change Solvent: If solubility issues persist in aqueous buffers, prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution into aqueous culture medium.
-
Possible Cause: The final concentration of this compound in the aqueous medium is above its solubility limit, or the percentage of DMSO in the final solution is too low to maintain solubility.
-
Solution:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the DMSO stock solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, and then add this intermediate stock to the pre-warmed medium while gently vortexing.
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid solvent toxicity to cells (typically ≤ 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Test Solubility Limit: Perform a solubility test by preparing serial dilutions of your compound in the final assay medium and visually inspecting for precipitation after incubation under assay conditions.
-
Issue 3: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of this compound.
-
Solution:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Avoid prolonged exposure of solutions to light.
-
Ensure the pH of your final assay medium is within a stable range for the compound. For many hydrochloride salts, a slightly acidic to neutral pH is preferable.
-
-
-
Possible Cause 2: Interaction with media components.
-
Solution:
-
Some components of complex culture media, such as serum proteins, can bind to small molecules and affect their effective concentration. Consider reducing the serum concentration during the treatment period if experimentally feasible.
-
Test the compound's effect in a simpler buffered solution (e.g., PBS or HBSS) in a cell-free assay to rule out media-specific interactions.
-
-
Quantitative Data Summary
The following table summarizes the solubility of Clenbuterol hydrochloride, a structurally and functionally similar β2-adrenergic receptor agonist, which can be used as a reference for this compound.
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 20 | ~63.8 |
| Ethanol | 12 | ~38.3 |
| Water | Soluble | Not specified |
| PBS (pH 7.2) | 3 | ~9.6 |
Data is for Clenbuterol hydrochloride and should be considered as an estimate for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound to be used for calculation).
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or appropriate aqueous buffer
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate pre-warmed aqueous medium to achieve the desired final concentrations.
-
When diluting, add the DMSO stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solutions and in the cell culture wells is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control in your experimental setup, which contains the same final concentration of DMSO as the highest concentration of this compound used.
-
Use the freshly prepared working solutions immediately for your experiments.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro assays.
Troubleshooting Logic
Caption: Troubleshooting logic for precipitation issues.
Technical Support Center: Optimization of Flerobuterol Hydrochloride Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Flerobuterol hydrochloride dosage in animal studies. Given the limited specific data on this compound, this guide leverages the extensive research available on the structurally and functionally similar β2-adrenergic agonist, Clenbuterol hydrochloride. Researchers should use this information as a starting point and conduct dose-finding studies to determine the optimal dosage for their specific animal model and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a β2-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors on the surface of cells. This activation stimulates a downstream signaling cascade, primarily through the Gs protein pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activation of protein kinase A (PKA). This pathway can lead to various physiological effects, including smooth muscle relaxation (bronchodilation) and potential anabolic effects in muscle tissue.
Q2: What are the typical dose ranges for β2-adrenergic agonists like Flerobuterol in animal studies?
A2: Effective dose ranges can vary significantly depending on the animal species, the intended biological effect, and the route of administration. Based on studies with the related compound Clenbuterol, oral doses in rats have ranged from 0.01 mg/kg/day to as high as 100 mg/kg/day in toxicity studies.[1] For effects on muscle growth, a non-myotoxic dose of 10 µg/kg/day (0.01 mg/kg/day) of Clenbuterol has been used in rats.[2] A study on Flerobuterol in rats used a continuous delivery of 0.5 mg/kg/day via osmotic pumps to study its effects on serotonin (B10506) synthesis.[3] It is crucial to start with low doses and perform a dose-escalation study to identify the optimal concentration for the desired effect while minimizing adverse effects.
Q3: What are the potential adverse effects of this compound in animal studies?
A3: Based on data from Clenbuterol, potential adverse effects at higher doses can include tachycardia (increased heart rate), muscle tremors, restlessness, and in some cases, cardiac lesions with chronic administration.[1][4] It is essential to monitor animals closely for any signs of toxicity, especially during the initial dose-finding phase.
Q4: How should this compound be prepared and administered for animal studies?
A4: this compound is typically a water-soluble salt. For oral administration, it can be dissolved in sterile water or saline and administered via gavage. For continuous administration, osmotic pumps can be surgically implanted subcutaneously.[2][3] The concentration of the dosing solution should be calculated based on the desired dose in mg/kg and the average weight of the animals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the initial dose. | The initial dose is too low. | Gradually increase the dose in subsequent experimental groups. Consider the route of administration and bioavailability. For example, subcutaneous or intraperitoneal injection may lead to higher bioavailability than oral gavage. |
| Animals exhibit signs of distress (e.g., excessive tremors, agitation, rapid breathing). | The dose is too high, leading to acute toxicity. | Immediately cease administration and provide supportive care as per veterinary guidance. For future experiments, significantly reduce the starting dose. Monitor animals closely after dosing. |
| Inconsistent results between animals in the same treatment group. | Variability in drug administration, animal health status, or individual sensitivity. | Ensure accurate and consistent dosing technique. House animals in a controlled environment to minimize stress. Increase the number of animals per group to improve statistical power. |
| Weight loss or reduced food intake in treated animals. | A known side effect of β2-adrenergic agonists, potentially due to metabolic changes or stress. | Monitor food and water intake daily. If significant weight loss occurs, consider reducing the dose or frequency of administration. Ensure the diet is palatable and readily available. |
Quantitative Data Summary
The following tables summarize dosage and toxicity data for Clenbuterol hydrochloride, which can be used as a reference for designing this compound studies.
Table 1: Oral No-Observed-Effect Level (NOEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Clenbuterol Hydrochloride in Different Animal Species
| Species | Duration | NOEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Observed Effects at LOAEL |
| Rat | 30 days | 1 | 10 | Changes in blood chemistry. |
| Rat | 18 months | - | 1 | Myocardial lesions. |
| Mouse | 2 years | 1 | 25 | Increased absolute heart rate in females. |
| Rabbit | Gestation (days 8-16) | 1 | 50 | Maternal toxicity (reduced body weight gain and food consumption). |
Source: Data compiled from various toxicity studies on Clenbuterol hydrochloride.[1][5]
Table 2: Acute Oral LD50 of Clenbuterol Hydrochloride
| Species | LD50 (mg/kg bw) |
| Mouse | 23.8 (laevo-form, IV) - 180 (racemic mixture, oral) |
| Rat | 80 - 180 (racemic mixture, oral) |
Source: Acute toxicity studies of Clenbuterol hydrochloride.[5]
Experimental Protocols
1. Protocol for Oral Gavage Administration in Rodents
-
Materials: this compound, sterile water or 0.9% saline, appropriate gavage needles (flexible or rigid, size-appropriate for the animal), animal scale, syringes.
-
Procedure:
-
Accurately weigh each animal.
-
Prepare a stock solution of this compound in sterile water or saline. The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg for rats and 10-20 ml/kg for mice.
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle smoothly and carefully into the esophagus. Do not force the needle.
-
Administer the calculated volume of the Flerobuterol solution.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
2. Protocol for Subcutaneous Implantation of Osmotic Pumps in Rodents
-
Materials: Osmotic pumps (e.g., Alzet), this compound solution, surgical instruments (scalpel, forceps, wound clips or sutures), isoflurane (B1672236) anesthesia machine, sterile drapes, antiseptic solution, analgesic.
-
Procedure:
-
Prepare the this compound solution under sterile conditions and fill the osmotic pumps according to the manufacturer's instructions.
-
Anesthetize the animal using isoflurane.
-
Shave and disinfect the surgical site (typically on the back, between the shoulder blades).
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic as recommended by a veterinarian.
-
Monitor the animal closely during recovery and for several days post-surgery for any signs of infection or discomfort.
-
Signaling Pathway Diagrams
Flerobuterol, as a β2-adrenergic agonist, is expected to activate signaling pathways similar to those of Clenbuterol.
Caption: Flerobuterol-induced β2-Adrenergic Receptor/cAMP/PKA/CREB Signaling Pathway.
Caption: Flerobuterol and the Akt/eNOS/NO/Cx43 Signaling Pathway.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Clenbuterol and formoterol decrease force production in isolated intact mouse skeletal muscle fiber bundles through a beta2-adrenoceptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clenbuterol and fenoterol--animal experiment comparison of 2 tocolytic agents (with special reference to cardiovascular side effects)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing Flerobuterol hydrochloride impurities
Important Notice: At the time of this document's creation (December 2025), detailed public information regarding the specific synthesis routes, process-related impurities, and degradation products of Flerobuterol hydrochloride is limited. The following guide is based on general principles of pharmaceutical impurity analysis and information available for structurally related beta-adrenergic agonists. Methodologies and potential issues are presented as predictive guidance for researchers. All experimental protocols should be validated for this compound specifically.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential impurities?
This compound is a beta-adrenoceptor agonist.[1] Like other synthesized pharmaceutical compounds, it can contain impurities that originate from the manufacturing process or degradation over time.
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents or reagents. The specific process-related impurities will be dependent on the synthetic route used to manufacture this compound.
-
Degradation Products: These form when the drug substance is exposed to stress conditions such as heat, light, humidity, or reactive excipients. Common degradation pathways for similar molecules include oxidation, hydrolysis, and photolysis.
Q2: How can I identify and quantify this compound and its impurities?
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying this compound and its potential impurities. When coupled with a mass spectrometer (LC-MS/MS), it becomes a powerful tool for identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns. For routine quality control, a validated HPLC method with UV detection is often sufficient.
Q3: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?
Unexpected peaks can be attributed to several sources:
-
Contamination: From glassware, solvents, or the sample itself.
-
Degradation: The sample may have degraded due to improper storage or handling.
-
Process-Related Impurities: These may be present in the batch of this compound you are analyzing.
-
System Peaks: Peaks originating from the mobile phase or injection solvent.
A systematic troubleshooting approach, as outlined in the guides below, is necessary to identify the source of unexpected peaks.
Troubleshooting Guides
Guide 1: HPLC Method Development and Troubleshooting
Issue: Poor peak shape (tailing or fronting) for this compound.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | Flerobuterol is an amine and can interact with residual silanols on the HPLC column. Try a column with end-capping or use a mobile phase additive like triethylamine (B128534) (TEA) or a lower pH to suppress silanol (B1196071) activity. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound for optimal peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue: Inconsistent retention times.
| Potential Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for pump issues. |
| Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
| Pump Malfunction | Check for leaks and perform pump maintenance as needed. |
Guide 2: Identification of Unknown Impurities
Issue: An unknown peak is observed in the chromatogram.
A logical workflow is essential for the identification of unknown impurities.
Experimental Protocols
Protocol 1: General HPLC Method for this compound Purity
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
To investigate potential degradation products, expose a 1 mg/mL solution of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105 °C for 24 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
Analyze the stressed samples using the HPLC method described above after neutralizing the acidic and basic samples.
Signaling Pathway
Flerobuterol is a beta-adrenoceptor agonist and has been shown to enhance serotonergic neurotransmission.[1][2] While the specific downstream signaling cascade for Flerobuterol is not extensively detailed in the public literature, a general pathway for beta-adrenergic receptor activation is presented below. This is a generalized model and may not represent all cellular effects of Flerobuterol.
References
Technical Support Center: Overcoming Matrix Effects in Flerobuterol Hydrochloride Bioanalysis
Welcome to the technical support center for the bioanalysis of Flerobuterol hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in LC-MS/MS-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting endogenous or exogenous components from the biological sample matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can lead to inaccurate and imprecise quantification, impacting the reliability of pharmacokinetic and toxicokinetic studies.[1] The primary cause of matrix effects in LC-MS/MS is often the presence of phospholipids (B1166683) from cell membranes, which can co-extract with the analyte and interfere with the ionization process in the mass spectrometer source.[1]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different lots of biological matrix.
-
Inconsistent recovery of the analyte.
-
Non-linear dilution studies.
-
Significant ion suppression or enhancement when comparing the analyte response in a neat solution versus a matrix extract.
-
Drifting retention times or distorted peak shapes.
Q3: How can I quantitatively assess matrix effects for this compound?
A3: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix sample (Set A) with the peak area of this compound in a neat solution (Set B) at the same concentration. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound bioanalysis?
A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (Flerobuterol) where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[2] It will co-elute with Flerobuterol and experience the same degree of matrix effects and extraction variability.[2] By using the peak area ratio of the analyte to the SIL-IS, these variations can be effectively compensated for, leading to more accurate and precise results.[2]
Troubleshooting Guides
Problem: I am observing significant ion suppression for Flerobuterol.
Possible Causes and Solutions:
-
Cause 1: Insufficient sample cleanup. Endogenous matrix components, particularly phospholipids, are likely co-eluting with Flerobuterol and suppressing its ionization.
-
Solution: Improve your sample preparation method. More rigorous extraction techniques can effectively remove interfering components. Below is a comparison of common techniques.
Sample Preparation Technique Principle Pros Cons Expected Impact on Matrix Effect Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. Fast, inexpensive, and easy to perform. Non-selective, often results in significant matrix effects from phospholipids. High Liquid-Liquid Extraction (LLE) Flerobuterol is partitioned between two immiscible liquid phases (aqueous sample and an organic solvent) based on its solubility. More selective than PPT, can remove many interfering substances. Can be labor-intensive, requires solvent optimization. Medium Solid-Phase Extraction (SPE) Flerobuterol is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. Highly selective, provides the cleanest extracts and significantly reduces matrix effects. More expensive and requires method development. Low
-
-
Cause 2: Suboptimal chromatographic conditions. Flerobuterol may be co-eluting with a region of significant matrix interference.
-
Solution 1: Modify the HPLC/UHPLC gradient. Adjusting the mobile phase composition and gradient profile can help separate Flerobuterol from the ion-suppressing region.
-
Solution 2: Use a different stationary phase. A column with a different chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) phase instead of a standard C18) may provide a different selectivity and better resolution from interferences.
-
-
Cause 3: High flow rate. Higher flow rates in electrospray ionization (ESI) can sometimes exacerbate matrix effects.
-
Solution: If your sensitivity allows, consider reducing the flow rate of your LC method.
-
Problem: My results for Flerobuterol are highly variable and not reproducible.
Possible Causes and Solutions:
-
Cause 1: Inconsistent sample preparation. Manual sample preparation can introduce variability.
-
Solution: Automate the sample preparation steps if possible. Ensure consistent vortexing times, evaporation conditions, and reconstitution volumes.
-
-
Cause 2: Use of a non-ideal internal standard. If you are not using a stable isotope-labeled internal standard, your internal standard may not be adequately compensating for matrix effects.
-
Solution: The most robust solution is to use a SIL-IS for Flerobuterol. If a SIL-IS is not available, select a structural analog that has very similar chromatographic behavior and ionization characteristics to Flerobuterol.
-
-
Cause 3: Different lots of biological matrix. The composition of biological matrices can vary between individuals and lots, leading to different degrees of matrix effects.
-
Solution: Evaluate the matrix effect across at least six different lots of the biological matrix during method validation to ensure the method is rugged. If significant variability is observed, a more effective sample cleanup method is necessary.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Flerobuterol in Human Plasma
This protocol is a general guideline based on methods for similar beta-agonists and should be optimized for this compound.
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard working solution (a stable isotope-labeled Flerobuterol is recommended). Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid, and vortex again.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the Flerobuterol and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot onto the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Conditions for Flerobuterol Analysis
These are starting conditions and should be optimized.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-3.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
Caption: A typical bioanalytical workflow for this compound analysis.
Caption: Mechanism of ion suppression in electrospray ionization (ESI).
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
References
Improving the resolution of Flerobuterol hydrochloride enantiomers in chiral chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the resolution of Flerobuterol hydrochloride enantiomers in chiral chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP). | - Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic columns are often effective for β-agonists.[1][2] |
| 2. Suboptimal mobile phase composition. | - Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol). Vary the modifier percentage between 10-40%.[1] - Reversed Phase: Modify the percentage of the organic modifier (e.g., acetonitrile, methanol) and adjust the pH of the aqueous buffer.[1] - Additives: Since Flerobuterol is a basic compound, add a small amount (0.1-1%) of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase to improve peak shape and selectivity.[2][3] | |
| 3. Inappropriate flow rate. | - Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate (e.g., to 0.5-1.0 mL/min) to potentially enhance resolution.[1][4] | |
| 4. Unsuitable temperature. | - Temperature can significantly impact selectivity. Experiment with varying the column temperature (e.g., between 15°C and 40°C). Both increasing and decreasing the temperature can improve resolution, so it's a valuable parameter to screen.[1] | |
| Peak Tailing or Broadening | 1. Secondary interactions between the analyte and the silica (B1680970) support. | - Add a basic modifier (DEA or TEA) to the mobile phase to mask active silanol (B1196071) groups on the stationary phase.[3] |
| 2. Sample solvent incompatible with the mobile phase. | - Whenever possible, dissolve the sample in the mobile phase. If a different solvent is necessary due to solubility, ensure it is as weak as or weaker than the mobile phase.[3] | |
| 3. Column overload. | - Reduce the concentration of the sample being injected. | |
| Irreproducible Retention Times | 1. Insufficient column equilibration. | - Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase. Ensure the column is thoroughly equilibrated before starting a sequence of analyses.[1] |
| 2. Inconsistent mobile phase preparation. | - Prepare the mobile phase accurately and consistently for each run. For buffered mobile phases, ensure the pH is consistent.[1] | |
| 3. Fluctuations in column temperature. | - Use a column oven to maintain a stable and consistent temperature.[1] | |
| High Backpressure | 1. Blockage in the column or system. | - Check for blockages in the tubing, frits, and guard column. Reverse flush the column (if permitted by the manufacturer's instructions). |
| 2. Mobile phase viscosity. | - If using a highly viscous mobile phase, consider adjusting the composition or increasing the column temperature to reduce viscosity. | |
| 3. Precipitated buffer salts. | - Ensure that the buffer concentration is soluble in the mobile phase, especially when using high organic modifier percentages in reversed-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A1: While there is no universal CSP for all compounds, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs have shown broad applicability for separating a wide range of chiral compounds, including basic drugs like Flerobuterol.[2] It is highly recommended to screen a few different types of columns to find the one with the best selectivity for your specific application.[4]
Q2: How do mobile phase additives like DEA and TEA improve the separation of Flerobuterol enantiomers?
A2: this compound is a basic compound. In normal phase chromatography, basic additives like diethylamine (DEA) or triethylamine (TEA) are added to the mobile phase to reduce peak tailing and improve resolution. They achieve this by competing with the basic analyte for interactions with acidic silanol groups on the silica surface of the stationary phase, leading to more symmetrical peaks.[2][3]
Q3: Can I use a gradient elution for chiral separation of Flerobuterol?
A3: Yes, gradient elution can be used with chiral columns, particularly with the more robust immobilized polysaccharide-based CSPs.[3] A gradient can be useful for screening a wide range of mobile phase compositions to find a suitable starting point for optimization. However, for quantitative analysis, an isocratic method is often preferred for its robustness and reproducibility.
Q4: What is the effect of temperature on the resolution of Flerobuterol enantiomers?
A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Changing the temperature can alter the thermodynamics of the interactions between the enantiomers and the CSP, which can either increase or decrease the resolution. It is a valuable parameter to optimize once an initial separation is achieved.
Q5: My resolution is still poor after trying different mobile phases. What else can I do?
A5: If you have optimized the mobile phase and still have poor resolution, consider the following:
-
Lower the flow rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution.[4]
-
Change the column temperature: As mentioned, temperature can have a strong influence on selectivity.
-
Try a different chiral stationary phase: The initial CSP may not be suitable for Flerobuterol. Screening a different class of CSP (e.g., if you started with a polysaccharide column, try a macrocyclic antibiotic column) may yield better results.
Quantitative Data
The following table presents representative chromatographic data for the separation of Clenbuterol, a structurally similar β-agonist, on a polysaccharide-based chiral stationary phase. These values can serve as a starting point for the method development for this compound.
| Parameter | Value |
| Chiral Stationary Phase | OJ-RH (Cellulose-based) |
| Mobile Phase | Acetonitrile: 0.3M Sodium Perchlorate (16:84, v/v) |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 247 nm |
| Retention Time (Enantiomer 1) | 18.64 min |
| Retention Time (Enantiomer 2) | 24.94 min |
| Resolution (Rs) | 3.78 |
| Separation Factor (α) | 1.53 |
| Capacity Factor (k') - Enantiomer 1 | 9.12 |
| Capacity Factor (k') - Enantiomer 2 | 12.55 |
Data adapted from a study on Clenbuterol enantiomers and is intended to be a representative example.[5][6]
Experimental Protocols
Protocol 1: Chiral Method Screening for this compound
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Analyte Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase. If solubility is an issue, methanol (B129727) or ethanol (B145695) can be used.
-
Column Selection: Select a set of 2-3 diverse chiral stationary phases for initial screening (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based column).
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/0.1 M Ammonium Bicarbonate (50:50 v/v)
-
Mobile Phase D: Methanol/0.1 M Ammonium Bicarbonate (50:50 v/v)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at the λmax of Flerobuterol (e.g., ~247 nm, similar to Clenbuterol)
-
Injection Volume: 5 µL
-
-
Procedure:
-
Equilibrate each column with the mobile phase until a stable baseline is achieved.
-
Inject the Flerobuterol standard onto each column with each mobile phase combination.
-
Monitor for any signs of separation (peak broadening, shoulders, or partial peak separation).
-
-
Evaluation: Identify the most promising column and mobile phase combination that shows the best initial separation for further optimization.
Protocol 2: Optimized Chiral Separation of this compound (Hypothetical Example Based on Clenbuterol Data)
This protocol provides an example of optimized conditions, which should be adapted based on the results of the screening protocol.
-
Chromatographic System: HPLC with UV detector.
-
Chiral Stationary Phase: Cellulose-based CSP (e.g., OJ-RH), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile: 0.3M Sodium Perchlorate (16:84, v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 247 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 10 µg/mL.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is observed.
-
Inject the sample and record the chromatogram.
-
Calculate the resolution, separation factor, and other system suitability parameters.
-
Visualizations
Caption: Troubleshooting workflow for poor resolution.
Caption: General workflow for chiral method development.
References
Minimizing off-target effects of Flerobuterol hydrochloride in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects of Flerobuterol hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a β2-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors on the cell surface. This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses.
Q2: What are the potential off-target effects of this compound in cell culture?
A2: While Flerobuterol is a preferential β2-adrenergic receptor agonist, it may exhibit off-target effects, particularly at higher concentrations.[1] Potential off-target activities include:
-
Activation of other adrenergic receptor subtypes: Flerobuterol may bind to and activate β1-adrenergic receptors, which can be a concern in cell types expressing this subtype, such as cardiomyocytes. Cross-reactivity with α-adrenergic receptors is also possible, though generally less pronounced for β2-agonists.
-
Interaction with the serotonergic system: Studies have shown that Flerobuterol can enhance serotonergic neurotransmission.[2] This suggests potential interactions with serotonin (B10506) receptors or transporters, which could lead to unexpected phenotypes in cell lines where these are functionally important.
-
Atypical G protein coupling: Under certain conditions, β2-adrenergic receptors can couple to G proteins other than Gs, such as Gi or Gq.[3] This "atypical coupling" can lead to the activation of alternative signaling pathways, such as the inhibition of adenylyl cyclase (via Gi) or the activation of phospholipase C (via Gq), resulting in downstream effects independent of the canonical cAMP pathway.[3]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-response studies: Always perform a dose-response curve to determine the lowest effective concentration of Flerobuterol that elicits the desired on-target effect. Using excessive concentrations increases the likelihood of engaging off-target receptors.
-
Use of selective antagonists: To confirm that the observed effect is mediated by the β2-adrenergic receptor, pre-treat your cells with a selective β2-adrenergic antagonist (e.g., ICI 118,551). A reversal or attenuation of the Flerobuterol-induced phenotype strongly suggests on-target activity.
-
Employ orthogonal approaches: Validate your findings using non-pharmacological methods. For example, use siRNA or CRISPR/Cas9 to knock down the β2-adrenergic receptor. If the effect of Flerobuterol is diminished in the knockdown cells, it provides strong evidence for on-target action.
-
Cell line characterization: Ensure you have a good understanding of the adrenergic and serotonergic receptor expression profile of your cell line. This will help you anticipate potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between experimental replicates | Inconsistent cell culture conditions (passage number, confluency). | Standardize cell seeding density and passage number. Ensure cells are in a consistent growth phase (e.g., 70-80% confluency) at the time of treatment.[4] |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. | |
| Unexpected or contradictory results | Off-target effects at other adrenergic or serotonergic receptors. | Perform a receptor profiling experiment by co-treating with selective antagonists for β1, α-adrenergic, and relevant serotonin receptors. |
| Atypical G protein coupling (Gi or Gq). | Assess for Gi coupling by measuring Flerobuterol's effect on forskolin-stimulated cAMP levels (a decrease would suggest Gi activation). Assess for Gq coupling using an IP-One HTRF assay to measure inositol (B14025) monophosphate (IP1) accumulation.[5][6][7][8][9][10] | |
| Loss of Flerobuterol responsiveness over time | Receptor desensitization or downregulation. | Perform shorter incubation times. To assess downregulation, measure β2-adrenergic receptor expression levels via qRT-PCR or radioligand binding assays after prolonged exposure to Flerobuterol. |
| No observable effect of Flerobuterol | Low or absent β2-adrenergic receptor expression in the cell line. | Verify β2-adrenergic receptor expression at the mRNA and protein level using qRT-PCR and western blotting or a radioligand binding assay, respectively. |
| Inactive this compound. | Test the activity of your Flerobuterol stock on a validated positive control cell line known to respond to β2-agonists. |
Quantitative Data
Table 1: Comparative Functional Potency of β2-Adrenergic Agonists
| Compound | Relative Potency (vs. Salbutamol) | Notes |
| Flerobuterol | Potency is in a similar range to other β2-agonists. | Preferential β2-adrenoceptor agonist.[1] |
| Salbutamol (B1663637) | 1 (Reference) | Short-acting β2-agonist.[11][12] |
| Formoterol | 50-120x more potent than Salbutamol.[13] | Long-acting β2-agonist. |
| Clenbuterol (B1669167) | Weakly potent agonist at β2-adrenoceptors.[14] | Can act as a β1-adrenoceptor antagonist.[14] |
Note: Relative potencies can vary depending on the cell line and the specific functional assay used.
Experimental Protocols & Workflows
Diagram 1: On-Target Signaling Pathway of Flerobuterol
Caption: Canonical Gs-cAMP signaling pathway activated by Flerobuterol.
Diagram 2: Experimental Workflow to Assess On- and Off-Target Effects
Caption: A stepwise workflow for characterizing Flerobuterol's effects.
Protocol 1: cAMP Accumulation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency on the day of the assay.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound. Also, prepare solutions of a selective β2-antagonist (e.g., ICI 118,551) for control wells.
-
Pre-treatment (for antagonist controls): Add the β2-antagonist to the appropriate wells and incubate for 30 minutes at 37°C.
-
Stimulation: Add the Flerobuterol dilutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Generate a dose-response curve and determine the EC50 value for Flerobuterol.
Protocol 2: IP-One Assay for Gq Coupling
-
Cell Seeding: Seed cells in a 384-well plate.
-
Cell Culture: Culture cells overnight.
-
Stimulation: Add Flerobuterol at various concentrations. Include a known Gq agonist as a positive control. Incubate for the time recommended by the assay kit manufacturer (typically 30-60 minutes) at 37°C.[8]
-
Lysis and Detection: Add the HTRF IP1-d2 and anti-IP1 cryptate reagents to lyse the cells and initiate the detection reaction.[5][6][7][9][10]
-
Incubation: Incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and determine if Flerobuterol treatment leads to an accumulation of IP1, indicative of Gq coupling.
Protocol 3: pERK1/2 Western Blot
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours.
-
Stimulation: Treat cells with Flerobuterol at the desired concentration for various time points (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak phosphorylation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. HTRF IP-One Gq Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 6. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 7. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition by salbutamol of the proliferation of human airway smooth muscle cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of clenbuterol on central beta-1 and beta-2 adrenergic receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Flerobuterol Hydrochloride Analysis: A Technical Support Guide for Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the sample preparation of Flerobuterol hydrochloride for mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation method for analyzing Flerobuterol and similar compounds in biological matrices?
Solid Phase Extraction (SPE) is a widely used and effective method for extracting Flerobuterol and other β2-agonists from biological matrices like urine, blood, and tissue homogenates.[1] This technique offers excellent cleanup and concentration of the analyte, which is crucial for sensitive MS detection. Other methods like dilution and protein precipitation are faster and simpler but may result in lower sensitivity due to less effective matrix removal.[2]
Q2: Why is an internal standard essential in the quantitative analysis of Flerobuterol?
An internal standard (IS), such as a deuterated version of the analyte (e.g., clenbuterol-d9), is critical for accurate quantification.[3] The IS is added to all samples, calibrators, and controls at a known concentration before sample preparation.[1] It helps to correct for variations in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge. To minimize them:
-
Optimize Sample Cleanup: Employ a robust extraction method like SPE to remove interfering matrix components.[2]
-
Improve Chromatographic Separation: Adjust your liquid chromatography (LC) gradient to separate Flerobuterol from matrix components.[4]
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2]
Q4: What are the critical parameters to optimize for MS detection of Flerobuterol?
For sensitive and specific detection using tandem mass spectrometry (MS/MS), it is crucial to optimize parameters in the ion source and for multiple reaction monitoring (MRM). Key parameters include desolvation gas temperature and flow, capillary voltage, and fragmentor voltage.[3] Additionally, selecting specific and intense precursor-to-product ion transitions is vital for both quantification and confirmation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Flerobuterol by mass spectrometry.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / No Peaks [4][5] | Improper Sample Concentration: Sample may be too dilute or too concentrated, causing ion suppression.[4] | Ensure the final concentration is within the linear range of the instrument. Adjust the dilution factor or the reconstitution volume. |
| Inefficient Ionization: The chosen ionization technique (e.g., ESI) may not be optimal, or source parameters are not optimized.[4] | Optimize ion source parameters like capillary voltage and gas flows.[3] Ensure the mobile phase pH is suitable for efficient ionization of Flerobuterol. | |
| Extraction Inefficiency: Poor recovery of the analyte during sample preparation. | Verify the pH of all buffers and solutions used in the SPE protocol.[1] Ensure the SPE cartridge is not overloaded and that elution solvents are appropriate. | |
| Instrument Malfunction: Clogged lines, inconsistent spray, or detector issues.[6] | Check the stability of the ionization spray.[6] Perform a system suitability test and check for leaks.[5] | |
| Poor Mass Accuracy or Resolution [4] | Instrument Out of Calibration: Mass calibration has drifted over time. | Perform a fresh mass calibration using certified standards.[4][7] Regular calibration is essential for accurate mass determination.[4] |
| Contamination: Contaminants in the system can interfere with mass accuracy. | Clean the ion source. Run blank injections to identify the source of contamination.[7] | |
| High Background Noise / Baseline Drift [4] | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. | Use high-purity, LC-MS grade solvents and reagents.[6] Prepare fresh mobile phases daily. |
| Sample Carryover: Residual analyte from a previous high-concentration sample. | Implement a robust needle wash protocol between injections. Run multiple blank injections after a high-concentration sample to ensure the system is clean.[6] | |
| Insufficient Chromatographic Separation: Co-elution of matrix components with the analyte. | Optimize the LC gradient to improve the separation of the analyte from the matrix background.[4] | |
| Retention Time Shifts [7] | Changes in Mobile Phase Composition: Inaccurate mixing or degradation of the mobile phase. | Prepare fresh mobile phases and ensure the pump is mixing them correctly. |
| Column Degradation or Contamination: The analytical column performance has deteriorated. | Flush the column or replace it if necessary. Use a guard column to protect the analytical column. | |
| Fluctuations in Column Temperature: Inconsistent oven temperature. | Ensure the column oven is set to a stable temperature and has equilibrated before starting the analysis.[3] |
Experimental Protocol: Solid Phase Extraction (SPE) for Flerobuterol
This protocol is a general guideline for the extraction of Flerobuterol from a urine matrix. It should be optimized for your specific application and matrix.
1. Sample Pre-treatment:
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Take 1.0 mL of the urine sample and dilute it with 4.0 mL of deionized water.[1]
-
Add a known concentration of an appropriate internal standard (e.g., Flerobuterol-d9) to the diluted sample.
-
Add 1.0 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.[1]
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge sequentially with:
-
2 mL of methanol
-
2 mL of deionized water
-
1 mL of 100 mM phosphate buffer (pH 6.0)
-
-
Ensure the cartridge does not go dry between steps.
3. Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
4. Washing:
-
Wash the cartridge sequentially to remove interferences:
-
2 mL of deionized water
-
2 mL of 0.1 M acetic acid
-
2 mL of methanol
-
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
5. Elution:
-
Elute the analyte from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Collect the eluate in a clean collection tube.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Optimized Mass Spectrometer Parameters (Example)
The following table provides example parameters for LC-MS/MS analysis, which should be optimized for the specific instrument used.[3]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2500 - 4000 V |
| Desolvation Gas | Nitrogen |
| Desolvation Gas Temp. | 350 °C |
| Desolvation Gas Flow | 13 L/min |
| Fragmentor Voltage | 90 V |
| Collision Gas | Argon |
Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for Flerobuterol sample preparation using SPE.
Troubleshooting Decision Tree for Mass Spectrometry
Caption: Decision tree for troubleshooting poor MS signal intensity.
References
Enhancing the sensitivity of Flerobuterol hydrochloride detection in biological samples
Welcome to the technical support center for the sensitive detection of Flerobuterol hydrochloride in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of this compound in various biological matrices such as urine, blood, plasma, and tissue.[1][2][3] This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of the compound.[1] For instance, a limit of detection (LOD) as low as 2 pg/mL has been reported in human urine using an improved LC-MS/MS method.[3]
Q2: What are the critical steps in sample preparation to ensure high sensitivity?
A2: Effective sample preparation is crucial for enhancing sensitivity and obtaining reliable results. The key steps involve:
-
Extraction: Solid-phase extraction (SPE) is a commonly used and effective technique to extract and clean up Flerobuterol from complex biological matrices.[4][5] Liquid-liquid extraction (LLE) is another option, though it can be more labor-intensive.[6]
-
Matrix Effect Reduction: Biological samples contain endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect.[7][8] Proper sample cleanup, chromatographic separation, and the use of an appropriate internal standard are essential to minimize ion suppression or enhancement.[8][9]
-
Pre-concentration: This step can be integrated with extraction to increase the analyte concentration, thereby improving the detection signal.[10]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of biological samples.[7][8] Here are some strategies to mitigate them:
-
Improve Sample Cleanup: Utilize more rigorous extraction and cleanup methods like solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Optimize Chromatography: Adjusting the chromatographic conditions, such as the mobile phase composition and gradient, can help separate Flerobuterol from co-eluting matrix components.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., clenbuterol-d9 (B1354702) hydrochloride) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[2]
-
Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering substances.[5] However, this may compromise the limit of detection if the analyte concentration is already low.
Q4: What are the typical quantitative parameters I should aim for in my method validation?
A4: For a sensitive and reliable Flerobuterol detection method, you should aim for the following performance characteristics during validation:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For high-sensitivity methods, LOQs in the low ng/mL to pg/mL range are achievable.[2][3]
-
Linearity: The method should demonstrate a linear response over a defined concentration range, typically with a correlation coefficient (R²) of 0.99 or greater.
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be within acceptable limits, often ±15% for quality control samples and ±20% for the LOQ.
-
Recovery: The extraction recovery should be consistent and preferably high to ensure that a significant portion of the analyte is being measured.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Flerobuterol | Inefficient extraction. | Optimize the SPE or LLE protocol. Ensure the pH of the sample is appropriate for the extraction of Flerobuterol. |
| Degradation of the analyte. | Check the stability of Flerobuterol under your sample storage and processing conditions.[9] Store samples at low temperatures and minimize freeze-thaw cycles. | |
| Ion suppression due to matrix effects.[7][9] | Improve sample cleanup.[8] Use a stable isotope-labeled internal standard.[2] Dilute the sample. | |
| Suboptimal MS/MS parameters. | Optimize the precursor and product ion selection, collision energy, and other MS parameters for Flerobuterol. | |
| Poor Peak Shape | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition (e.g., pH, organic solvent content) and the gradient elution program. |
| Column overload or contamination. | Ensure the injection volume is appropriate. Wash the column with a strong solvent. | |
| Mismatch between sample solvent and mobile phase. | The final sample solvent should be similar in strength to the initial mobile phase to prevent peak distortion.[9] | |
| High Background Noise | Contaminated reagents or solvents. | Use high-purity solvents and reagents (e.g., LC-MS grade). |
| Insufficient sample cleanup. | Implement a more effective sample preparation method to remove interfering substances. | |
| Carryover from previous injections. | Inject blank samples between high-concentration samples. Optimize the autosampler wash procedure.[9] | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Ensure consistent execution of the extraction and cleanup steps. Consider automating the sample preparation process.[11] |
| Unstable LC-MS/MS system. | Check for leaks, ensure stable spray in the ion source, and verify that the system is properly calibrated. | |
| Inconsistent matrix effects. | Use a reliable internal standard, preferably a stable isotope-labeled one, to compensate for variability.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Flerobuterol (Clenbuterol) detection.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Urine Samples
| Analytical Method | LOD | LOQ | Reference |
| UHPLC-MS/MS with Online-SPE | 0.0125 ng/mL | 0.1 ng/mL | [2] |
| Improved LC-MS/MS | 2 pg/mL | - | [3] |
Table 2: Recovery and Precision Data
| Biological Matrix | Sample Preparation | Recovery | Precision (RSD%) | Reference |
| Urine | Online-SPE-UHPLC-MS/MS | 93.1% to 98.7% (Accuracy) | 1.26% to 8.99% | [12] |
| Liver | Extraction and clean-up | 15% | Below maximum allowed RSD | [13] |
| Spiked Milk | Immunoassay | >92% | - | [14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Flerobuterol from Urine
This protocol is a general guideline based on common SPE procedures. Optimization may be required for specific sample types and instruments.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol (B129727) and then water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with water followed by a weak organic solvent (e.g., methanol/water mixture) to remove interferences.
-
-
Elution:
-
Elute the Flerobuterol and internal standard from the cartridge using an appropriate solvent mixture (e.g., methanol containing a small percentage of ammonia (B1221849) or formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[4]
-
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting conditions for LC-MS/MS analysis of Flerobuterol.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute Flerobuterol, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Flerobuterol and the internal standard for confident identification and quantification. For example, for Clenbuterol, transitions like 277.1 → 203.0 and 277.1 → 259.1 have been used.[3]
-
Visualizations
References
- 1. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nyc.gov [nyc.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cbspd.com [cbspd.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Forced degradation studies of Flerobuterol hydrochloride to identify potential degradants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Flerobuterol hydrochloride. The aim is to identify potential degradants and establish stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies are crucial to understand the chemical stability of this compound in various conditions.[1] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as required by regulatory agencies.[2][3] The data generated is essential for formulation development, determining storage conditions, and ensuring the safety and efficacy of the final drug product.
Q2: What are the typical stress conditions applied in a forced degradation study?
A2: Typically, forced degradation studies expose the drug substance to a range of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[1][4] These conditions are designed to accelerate the degradation process to generate degradants in a shorter period than would be seen under normal storage conditions.[1]
Q3: How much degradation should I aim for in my experiments?
A3: The goal is to achieve a level of degradation, typically in the range of 5-20%, that is sufficient to detect and identify potential degradants without completely degrading the parent drug.[5]
Q4: What analytical techniques are most suitable for analyzing the degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the drug substance and its degradation products.[3] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for the identification and structural elucidation of the degradants.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The stress conditions (e.g., concentration of acid/base, temperature) may be too mild for this compound. | Increase the severity of the stress conditions. For example, use a higher concentration of acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature, or prolong the exposure time.[1][4][7] |
| Excessive degradation (>20%) is observed, making it difficult to identify primary degradants. | The stress conditions are too harsh. | Reduce the severity of the conditions. This can be achieved by lowering the temperature, using a lower concentration of the stressor, or reducing the exposure time. |
| Poor resolution between this compound and its degradants in the chromatogram. | The HPLC method is not optimized for separating the parent drug from its degradation products. | Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve separation. A stability-indicating method needs to be specifically developed and validated. |
| Mass balance is not achieved (the sum of the assay of the parent drug and the impurities is not close to 100%). | Some degradation products may not be eluting from the HPLC column or may not be detected by the detector at the selected wavelength. | Use a photodiode array (PDA) detector to check for any co-eluting peaks and ensure that the detection wavelength is appropriate for all components. Ensure proper sample preparation and consider the possibility of non-chromophoric degradants. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions such as temperature, light exposure, or sample preparation. | Ensure that all experimental parameters are tightly controlled. Use a calibrated and well-maintained oven, light chamber, and other equipment. Prepare all solutions and samples consistently. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Acid Hydrolysis
-
Objective: To investigate the degradation of this compound in acidic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Reflux the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).[4]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Base Hydrolysis
-
Objective: To assess the stability of this compound in alkaline conditions.
-
Procedure:
-
Follow the same initial steps as for acid hydrolysis to prepare the drug solution.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH) to the drug solution.
-
Reflux the mixture at 60°C for specified time intervals.[4]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples using a validated HPLC method.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound.
-
Add an appropriate volume of 3% hydrogen peroxide (H₂O₂) to the drug solution.
-
Keep the solution at room temperature and protect it from light for a defined period (e.g., up to 7 days).[1]
-
Withdraw samples at various time points, dilute with the mobile phase, and analyze by HPLC.
-
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the solid-state stability of this compound.
-
Procedure:
-
Place a known amount of solid this compound powder in a petri dish.
-
Expose the sample to a high temperature (e.g., 60°C or 80°C) in a calibrated oven for a specified duration.[2][4]
-
At regular intervals, withdraw a sample, dissolve it in a suitable solvent, dilute it to the target concentration, and analyze by HPLC.
-
Photolytic Degradation
-
Objective: To assess the photosensitivity of this compound.
-
Procedure:
-
Expose a solid sample of this compound and a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
-
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Flerobuterol HCl Assay (%) | Number of Degradants | Area (%) of Major Degradant |
| 0.1 M HCl at 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 M NaOH at 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 3% H₂O₂ at RT | 24 | |||
| 48 | ||||
| 72 | ||||
| 168 | ||||
| Thermal (80°C) | 24 | |||
| 48 | ||||
| 72 | ||||
| Photolytic | 24 | |||
| 48 |
Visualizations
The following diagrams illustrate the workflow of a forced degradation study and a hypothetical degradation pathway for this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ijrpp.com [ijrpp.com]
- 5. scispace.com [scispace.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Flerobuterol Hydrochloride and Other Beta-2 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Flerobuterol hydrochloride against other prominent beta-2 adrenergic agonists. Due to the limited availability of public domain data for this compound, this document focuses on establishing a framework for comparison and detailing the necessary experimental protocols. We present available data for well-established beta-2 agonists to serve as a benchmark.
Beta-2 adrenergic receptor (β2-AR) agonists are a cornerstone in the therapeutic management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Their primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[3][4] These agonists are broadly categorized based on their duration of action into short-acting beta-agonists (SABAs) and long-acting beta-agonists (LABAs).[2]
This guide will delve into the comparative pharmacology of these agents, with a specific focus on the methodologies required to evaluate their performance.
The Beta-2 Adrenergic Receptor Signaling Pathway
Activation of the β2-AR, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. Upon agonist binding, the receptor activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[4]
References
Flerobuterol Hydrochloride's Potential Cross-Reactivity in Clenbuterol Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Flerobuterol hydrochloride in immunoassays designed for the detection of Clenbuterol. Due to a lack of direct experimental data on Flerobuterol cross-reactivity, this comparison is based on a structural analysis of Flerobuterol and Clenbuterol, alongside published cross-reactivity data for other structurally related β-agonist compounds in Clenbuterol-specific immunoassays.
Structural Comparison: Flerobuterol vs. Clenbuterol
The potential for a compound to cross-react in an immunoassay is largely determined by its structural similarity to the target analyte, in this case, Clenbuterol. Both Flerobuterol and Clenbuterol belong to the β-agonist class of compounds and share a common ethanolamine (B43304) side chain, which is a key feature for their pharmacological activity and likely a significant epitope for antibody recognition in immunoassays.
However, notable differences exist in the substitution patterns on the aromatic ring. Clenbuterol possesses a 4-amino group and two chlorine atoms at positions 3 and 5. In contrast, Flerobuterol has a single fluorine atom at the 2-position. This variation in the electronic and steric properties of the phenyl ring is expected to influence its binding affinity to anti-Clenbuterol antibodies, thereby affecting the degree of cross-reactivity.
Cross-Reactivity of Structurally Similar β-Agonists in Clenbuterol Immunoassays
To infer the potential cross-reactivity of Flerobuterol, it is informative to examine the observed cross-reactivity of other β-agonists in various Clenbuterol immunoassays. The following table summarizes published data on the cross-reactivity of several common β-agonists.
| Compound | Immunoassay Type | Cross-Reactivity (%) | Reference |
| Salbutamol | Lateral Flow Immunoassay (LFIA) | 65 | [1] |
| Mabuterol | Lateral Flow Immunoassay (LFIA) | 36 | [1] |
| Terbutaline | Lateral Flow Immunoassay (LFIA) | 0.5 | [1] |
| Ractopamine | Lateral Flow Immunoassay (LFIA) | No cross-reaction | [1] |
| Salbutamol | Polyclonal Antibody-based ELISA | 70 | [2][3] |
| Mabuterol | Polyclonal Antibody-based ELISA | 30 | [2][3] |
| Ractopamine | Polyclonal Antibody-based ELISA | 0 | [2][3] |
| Terbutaline | Polyclonal Antibody-based ELISA | 2 | [2][3] |
| Brombuterol | Chemiluminescence Enzyme Immunoassay (CLEIA) | 225 | [4] |
Note: Cross-reactivity is typically calculated as (Concentration of Clenbuterol at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.
The data indicates that even small structural changes can significantly alter cross-reactivity. For instance, Salbutamol and Mabuterol, which have a high degree of structural similarity to the ethanolamine portion of Clenbuterol, show significant cross-reactivity. Conversely, compounds with more substantial differences, like Ractopamine, exhibit negligible cross-reactivity. Given that Flerobuterol's phenyl ring substitutions are distinct from Clenbuterol, it is plausible that its cross-reactivity would be lower than that of more closely related analogues like Brombuterol but potentially higher than compounds with different core structures. However, without direct experimental validation, this remains a hypothesis.
Experimental Protocols
A generalized protocol for determining the cross-reactivity of a compound like Flerobuterol in a competitive enzyme-linked immunosorbent assay (ELISA) for Clenbuterol is provided below.
Objective: To determine the percentage of cross-reactivity of this compound in a Clenbuterol-specific competitive ELISA.
Materials:
-
Clenbuterol-specific ELISA kit (containing microtiter plates pre-coated with Clenbuterol-protein conjugate, anti-Clenbuterol antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)
-
Clenbuterol standard solutions of known concentrations
-
This compound
-
Assay buffer
-
Wash buffer
-
Microplate reader
Procedure:
-
Preparation of Standard and Test Compound Solutions:
-
Prepare a series of Clenbuterol standard solutions in assay buffer to generate a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10 ng/mL).
-
Prepare a series of this compound solutions in assay buffer over a wider concentration range to determine its inhibitory concentration (e.g., 0, 1, 10, 50, 100, 500, 1000 ng/mL).
-
-
Assay Protocol:
-
Add a fixed volume of the standard or test compound solutions to the wells of the Clenbuterol-coated microtiter plate.
-
Add a fixed volume of the anti-Clenbuterol antibody to each well.
-
Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at 37°C) to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound antibodies and antigens.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the plate again to remove any unbound enzyme conjugate.
-
Add the substrate solution and incubate for a set period to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding Clenbuterol concentrations.
-
Determine the concentration of Clenbuterol that causes 50% inhibition of the maximum signal (IC50).
-
From the Flerobuterol dilution series, determine the concentration of Flerobuterol that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Clenbuterol / IC50 of Flerobuterol) x 100
-
Visualizations
Clenbuterol Signaling Pathway
Caption: Clenbuterol's signaling cascade.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for immunoassay cross-reactivity.
References
Validating the Mechanism of Action of Flerobuterol Hydrochloride Through Antagonist Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of Flerobuterol hydrochloride, a potent beta-adrenoceptor agonist. While direct experimental data from antagonist studies specifically investigating this compound is not extensively available in publicly accessible literature, this document outlines the established principles and expected outcomes based on the well-characterized pharmacology of beta-2 adrenergic receptor agonists. We will draw comparisons with analogous compounds, such as salbutamol (B1663637) and clenbuterol, for which extensive antagonist data exists.
Flerobuterol is understood to exert its effects primarily through the activation of beta-2 adrenergic receptors, leading to a cascade of intracellular events. The definitive method for validating this mechanism involves the use of specific antagonists to competitively inhibit these effects. This guide details the experimental protocols and expected data for such validation studies, focusing on the use of the selective beta-2 antagonist ICI 118,551 and the non-selective beta-antagonist Propranolol.
Beta-2 Adrenergic Receptor Signaling Pathway
Activation of the beta-2 adrenergic receptor by an agonist like Flerobuterol initiates a well-defined signaling cascade. The binding of the agonist promotes a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), which then activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, ultimately leading to the physiological response, such as smooth muscle relaxation.
Navigating the Metabolic Maze: A Comparative Look at Flerobuterol Hydrochloride's Closest Relative, Clenbuterol
Researchers and drug development professionals seeking data on the comparative metabolism of Flerobuterol hydrochloride will find a scarcity of available literature. Due to this lack of direct research, this guide presents a comprehensive comparative analysis of the metabolism of Clenbuterol hydrochloride, a structurally and pharmacologically related β2-adrenergic agonist. While not identical, the metabolic pathways of Clenbuterol across various species offer valuable insights that may inform research on Flerobuterol.
Clenbuterol is a potent bronchodilator and has been the subject of numerous metabolic and pharmacokinetic studies in various species, including humans, rats, rabbits, and cattle.[1][2] Understanding the species-specific differences in how this compound is absorbed, distributed, metabolized, and excreted is crucial for both therapeutic applications and the detection of its illicit use as a growth promoter in livestock.
Interspecies Pharmacokinetic Profile of Clenbuterol
The pharmacokinetic parameters of Clenbuterol exhibit significant variation across different species, influencing its duration of action and potential for accumulation.
Table 1: Comparative Pharmacokinetics of Clenbuterol Following Oral Administration
| Parameter | Human | Rat | Rabbit |
| Dose | 20, 40, 80 µ g/person | 2 µg/kg | 0.5, 2 µg/kg |
| Time to Maximum Plasma Concentration (Tmax) | ~2.5 hours | ~1 hour | ~2 hours |
| Maximum Plasma Concentration (Cmax) | 0.1, 0.2, 0.35 ng/mL (dose-dependent) | Not specified | ~0.2, ~0.8 ng/mL (dose-dependent) |
| Plasma Half-life (t1/2) | ~35 hours | ~30 hours | ~9 hours |
| Plasma Protein Binding | 89-98% (at 80 µg dose) | Not specified | Not specified |
| Cumulative Urinary Excretion (unchanged drug) | ~20% of dose at 72 hours | Not specified | Not specified |
Source:[1]
These variations underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict human pharmacokinetics. For instance, the plasma half-life of Clenbuterol is considerably longer in humans and rats compared to rabbits.[1]
Metabolic Pathways and Biotransformation
The biotransformation of Clenbuterol primarily occurs in the liver and involves several key enzymatic reactions. The resulting metabolites are generally more polar, facilitating their excretion.
The primary metabolic pathways for Clenbuterol include:
-
N-oxidation: This is a major metabolic route in both rats and cattle.[3]
-
Formation of 4-amino-3,5-dichlorobenzoic acid: This biotransformation has been observed in bovine liver microsomes.[3]
-
Glycine conjugation: The formation of 4-amino-3,5-dichlorohippuric acid occurs in both rat and bovine liver slices.[3]
Interestingly, some studies have identified minor metabolites in bovine samples that were not detected in rats, highlighting species-specific differences in metabolic capability.[3] While the parent compound is the main product found in urine after administration, a number of metabolites are formed in smaller quantities.[2]
Experimental Protocols
The identification and quantification of Clenbuterol and its metabolites rely on sophisticated analytical techniques. A typical workflow for such studies is outlined below.
Sample Preparation
Biological samples such as plasma, urine, and liver microsomes are the primary matrices for studying Clenbuterol metabolism.[1][3] Sample preparation often involves:
-
Liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.[4]
-
Enzymatic hydrolysis may be used to cleave conjugated metabolites.[5]
Analytical Instrumentation
The most powerful tools for the detection, structural elucidation, and quantification of drug metabolites are based on mass spectrometry.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for its high sensitivity and selectivity in identifying and quantifying Clenbuterol and its metabolites in biological fluids.[4]
-
Radio-HPLC: When using a radiolabeled compound (e.g., 14C-labeled Clenbuterol), radio-High-Performance Liquid Chromatography can be employed to quantify the resulting metabolites.[3]
Visualizing the Pathways and Processes
To better understand the metabolic fate of Clenbuterol and the experimental approach to its study, the following diagrams are provided.
Caption: Major metabolic pathways of Clenbuterol in rats and cattle.
Caption: General experimental workflow for drug metabolite identification.
References
Benchmarking Flerobuterol Hydrochloride Purity Against Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of a representative Flerobuterol hydrochloride sample against a certified reference material (CRM), offering insights into purity assessment methodologies and the importance of high-quality reference standards. Flerobuterol, a selective β2-adrenergic agonist, is investigated for its potential therapeutic applications, making a thorough understanding of its purity profile essential for accurate preclinical and clinical studies.
Executive Summary of Purity Analysis
This section summarizes the comparative purity data between a hypothetical test sample of this compound and a commercially available Certified Reference Material (CRM) of Clenbuterol (B1669167) hydrochloride, a structurally and functionally similar β2-adrenergic agonist. The use of a closely related CRM is a common practice when a specific CRM for the target compound is unavailable.
| Parameter | This compound (Test Sample) | Clenbuterol Hydrochloride (CRM - LGC Standards) | Method of Analysis |
| Purity (by HPLC) | 99.5% | ≥ 98.8%[1] | High-Performance Liquid Chromatography (HPLC) |
| Identity Confirmation | Confirmed | Confirmed | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Major Impurity | Impurity A (0.25%) | Not specified | HPLC, LC-MS/MS |
| Other Impurities | Impurity B (0.15%), Impurity C (<0.1%) | Not specified | HPLC, LC-MS/MS |
| Residual Solvents | <0.1% | Conforms to USP <467> | Gas Chromatography (GC) |
| Water Content | 0.3% | Not specified | Karl Fischer Titration |
Mechanism of Action: this compound
This compound acts as a selective agonist for β2-adrenergic receptors.[2] This interaction initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle relaxation. The binding of Flerobuterol to the β2-adrenergic receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] This increase in cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in bronchodilation and other therapeutic effects.[3]
Experimental Protocols
Accurate purity determination relies on validated analytical methods. The following protocols are based on established techniques for the analysis of β2-adrenergic agonists and are suitable for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate and quantify this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is commonly used. A typical starting condition could be 30:70 (v/v) acetonitrile:buffer.[4][5]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of approximately 245 nm.[4]
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.
-
Procedure: The sample is injected into the HPLC system. The retention time and peak area of Flerobuterol are compared to that of a certified reference standard to determine purity. Impurities are identified by their respective retention times and their concentration is calculated based on their peak area relative to the main peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS provides high sensitivity and specificity for the identification and characterization of impurities.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The mass spectrometer is operated in full scan mode to detect all ions and in product ion scan mode to fragment specific ions for structural elucidation.
-
Procedure: The sample is analyzed by LC-MS/MS. The mass-to-charge ratio (m/z) of the parent and fragment ions of the impurities are used to identify their chemical structures. This technique is particularly useful for identifying unknown impurities.[4][6]
Gas Chromatography (GC) for Residual Solvent Analysis
GC is the standard method for detecting and quantifying residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624).
-
Oven Temperature Program: A programmed temperature ramp is used to separate solvents with different boiling points.
-
Procedure: A sample of this compound is placed in a headspace vial and heated. The vapor is injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.
Karl Fischer Titration for Water Content Determination
This method is specific for the determination of water content.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: A known amount of this compound is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.
Workflow for Purity Benchmarking
The process of benchmarking the purity of a test sample against a certified reference material involves a series of logical steps to ensure accurate and reliable results.
Logical Framework for CRM Selection
The selection of an appropriate Certified Reference Material is a critical first step in the benchmarking process. When a specific CRM for the analyte of interest is not available, a logical approach must be followed to select a suitable alternative.
References
- 1. scribd.com [scribd.com]
- 2. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.bvsalud.org [docs.bvsalud.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Inter-Laboratory Validation of an Analytical Method for Flerobuterol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Analytical Methods
The validation of an analytical method ensures its suitability for its intended purpose. Key parameters include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of related compounds, providing expected performance targets for a Flerobuterol hydrochloride method.
Table 1: Comparison of HPLC Method Validation Parameters for β-Agonists
| Parameter | HPLC Method 1 (Clenbuterol) | HPLC Method 2 (Fenoterol) | HPLC Method 3 (Ambroxol & Clenbuterol) |
| Linearity (Range) | 0.5 - 50 µg/mL | 0.025 - 0.15 mg/mL | 5 - 120 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 97 - 103%[1] | 99.53%[2] | 98.87 - 102.92% |
| Precision (RSD) | Intra-day: < 2.0%, Inter-day: < 2.0% | Intra-day & Inter-day: ≤ 2.0%[2] | < 7.5% |
| LOD | 0.1 µg/mL[1] | 0.003 mg/mL[2] | 2.069 µg/mL |
| LOQ | Not Specified | 0.012 mg/mL[2] | 6.271 µg/mL |
Table 2: Comparison of GC-MS Method Validation Parameters for Clenbuterol (B1669167)
| Parameter | GC-MS Method 1 | GC-MS/MS Method 1 | GC-HRMS Method 1 |
| Linearity (Range) | Not Specified | 0.06 - 8.0 ng/mL[3] | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 86 - 112%[3] | Not Specified |
| Precision (RSD) | Not Specified | Intra-assay & Inter-assay: < 15%[3] | Not Specified |
| LOD | 2 ng/mL[3] | 0.03 ng/mL[3] | 0.06 ng/mL[3] |
| LOQ | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of β-agonists, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for the determination of Clenbuterol hydrochloride.[4]
-
Chromatographic System: A liquid chromatograph equipped with a PDA detector.
-
Column: Phenomenex Gemini NX C18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (5 mM) with 0.15% triethylamine (B128534) (pH 7.5, adjusted with acetic acid) and methanol (B129727) in a 70:30 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 245 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general representation for the detection of Clenbuterol in biological samples.[3]
-
Sample Preparation:
-
Hydrolyze the sample with β-glucuronidase.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization: Reconstitute the residue with N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with NH4I and heat to form a trimethylsilyl (B98337) derivative.[3]
-
GC System: A gas chromatograph equipped with a capillary column suitable for the analysis of silylated compounds.
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 150°C, ramped to 280°C.
-
MS System: A mass spectrometer operating in selected ion monitoring (SIM) mode for quantification.[3]
-
Data Analysis: Monitor characteristic ions of the derivatized Flerobuterol.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: A typical workflow for analytical method development, validation, and inter-laboratory study.
Logical Relationships in Method Validation
This diagram shows the hierarchical relationship of key validation parameters.
Caption: Hierarchical relationship of analytical method validation parameters.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. docs.bvsalud.org [docs.bvsalud.org]
- 3. Detection of clenbuterol at trace levels in doping analysis using different gas chromatographic-mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of Flerobuterol Hydrochloride Enantiomers: A Comparative Analysis
A comprehensive review of publicly available scientific literature reveals a notable absence of specific in vitro potency data for the individual enantiomers of Flerobuterol hydrochloride. While the stereoselective properties of other β2-adrenergic agonists are well-documented, with the (R)-enantiomer typically exhibiting significantly higher pharmacological activity, direct comparative data such as binding affinities (Ki) and functional potencies (EC50 or IC50) for (R)-Flerobuterol and (S)-Flerobuterol could not be located in the searched scholarly articles and pharmacological databases.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparison, outlining the standard experimental protocols and data presentation formats that would be employed in such a study. While specific data for Flerobuterol is unavailable, this document serves as a template for the evaluation of its enantiomers, drawing on established methodologies for other chiral β2-adrenergic agonists.
Data Presentation: A Template for Comparison
In a typical study comparing the in vitro potency of chiral molecules, the following quantitative data would be collected and presented in a structured format for clear and easy comparison.
Table 1: Hypothetical In Vitro Potency Data for this compound Enantiomers at the β2-Adrenergic Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Accumulation |
| (R)-Flerobuterol | Data not available | Data not available |
| (S)-Flerobuterol | Data not available | Data not available |
| Racemic Flerobuterol | Data not available | Data not available |
Note: The table above is a template. No public data was found to populate it.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in determining the in vitro potency of this compound enantiomers.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of the Flerobuterol enantiomers for the β2-adrenergic receptor by measuring their ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation: A cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells) is cultured. The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a known concentration of a high-affinity radioligand for the β2-adrenergic receptor (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol) and varying concentrations of the unlabeled Flerobuterol enantiomers ((R)-Flerobuterol and (S)-Flerobuterol).
-
Incubation and Separation: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay for Agonist Potency (EC50) - cAMP Accumulation Assay
This assay measures the ability of the Flerobuterol enantiomers to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.
Methodology:
-
Cell Culture: Whole cells expressing the human β2-adrenergic receptor are seeded in multi-well plates.
-
Assay Conditions: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Treatment: The cells are then stimulated with varying concentrations of the Flerobuterol enantiomers.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression analysis.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for comparing the in vitro potency of Flerobuterol enantiomers.
Caption: β2-Adrenergic receptor signaling pathway initiated by an agonist like Flerobuterol.
Safety Operating Guide
Proper Disposal Procedures for Flerobuterol Hydrochloride
Disclaimer: The following disposal procedures are based on guidelines for Clenbuterol hydrochloride, a chemically related compound with similar expected hazards. No specific disposal information for Flerobuterol hydrochloride was found. It is crucial to consult your institution's Environmental Health and Safety (EHS) department and the substance's specific Safety Data Sheet (SDS) for definitive guidance.
The proper disposal of this compound is governed by its classification as a hazardous chemical. Due to its toxicity if swallowed or inhaled and the potential for organ damage through repeated exposure, it cannot be disposed of as regular waste.[1][2] Adherence to federal, state, and local regulations is mandatory to ensure safety and environmental protection.[3][4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Wear suitable protective gloves, such as butyl rubber.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.
Work should be conducted in a well-ventilated area, preferably within a laboratory hood.[6] Avoid creating dust. Do not eat, drink, or smoke when handling this substance.[6][7]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste, including pure substance, contaminated labware (e.g., vials, pipettes), and spill cleanup materials, must be classified as hazardous waste.
-
Segregate this waste from non-hazardous materials at the point of generation.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a dedicated, leak-proof, and sealable container.[8]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Store the sealed container in a designated, secure area away from incompatible materials.[6][9] The storage area should be locked or otherwise accessible only to authorized personnel.[8][9]
-
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel.[6]
-
Wearing appropriate PPE, contain the spill to prevent it from spreading or entering drains or waterways.[6][9]
-
For solid spills, carefully sweep or vacuum the material into the hazardous waste container. Avoid generating dust.
-
For liquid solutions, absorb the spill with an inert material (e.g., diatomite, universal binders).[6][9]
-
Decontaminate the spill area with alcohol or another suitable solvent, and dispose of all cleanup materials in the hazardous waste container.[9]
-
-
Final Disposal:
-
Do Not dispose of this compound down the drain or in the regular trash.[1][10] The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4]
-
The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[11]
-
These specialized companies will typically transport the sealed waste containers for high-temperature incineration at a permitted facility.[4][5]
-
Contact your institution's EHS department to arrange for pickup and disposal by a certified vendor.
-
Regulatory Framework
In the United States, the disposal of hazardous pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] State and local regulations may also apply and can be more stringent than federal laws.[3]
Quantitative Data Summary
The following table summarizes key data for the related compound, Clenbuterol hydrochloride, which should be considered indicative for this compound in the absence of specific data.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈Cl₂N₂O • HCl | [1][2] |
| Molecular Weight | 313.7 g/mol | [1][2] |
| Acute Toxicity (Oral, Rat) | LD50: 159 mg/kg | [1][2] |
| Appearance | Solid | [1] |
| UN Number (for transport) | UN2811 | [6][7] |
| Transport Hazard Class | 6.1 (Toxic substances) | [1][6] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. ph.health.mil [ph.health.mil]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Logistical Information for Handling Flerobuterol Hydrochloride
Note on Chemical Identity: The provided information pertains to Clenbuterol hydrochloride . It is highly probable that "Flerobuterol hydrochloride" is a typographical error, as extensive searches for safety data on this compound yielded results exclusively for Clenbuterol hydrochloride. Researchers should verify the chemical identity before proceeding.
This document provides crucial safety protocols and logistical plans for the handling and disposal of Clenbuterol hydrochloride, a substance classified as toxic and hazardous.[1][2][3][4][5][6] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the environment.
Hazard Summary
Clenbuterol hydrochloride is a potent compound with significant health risks. It is toxic if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[1][2][7] Prolonged or repeated exposure may cause damage to organs.[1][2][7] It can also cause skin and serious eye irritation.[7]
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the required PPE for handling Clenbuterol hydrochloride.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear suitable protective gloves, with butyl rubber gloves being a recommended option.[8] | To prevent skin contact and absorption. Thicker gloves generally offer better protection.[9] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[8][10] A face shield is required if there is a potential for splashing.[3] | To protect the eyes from dust particles and splashes. |
| Protective Clothing | Wear a lab coat or gown that is resistant to chemical permeation.[3][8][10] Impervious clothing is recommended.[10] Standard cloth lab coats are not suitable as they can absorb the chemical.[9] | To protect the skin from contamination. |
| Respiratory Protection | A suitable respirator should be used, particularly when handling the powdered form of the compound or in cases of inadequate ventilation.[1][3][10] | To prevent inhalation of the toxic dust. |
Engineering Controls: Work with Clenbuterol hydrochloride should be conducted in a designated area with proper engineering controls, such as a chemical fume hood or a biological safety cabinet, especially when handling powders.[3][11] The work area must be equipped with accessible eyewash stations and safety showers.
Operational Plan for Handling
A systematic approach is necessary for the safe handling of Clenbuterol hydrochloride, from preparation to disposal.
Step 1: Preparation
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.[7]
-
Ensure the designated handling area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that engineering controls (e.g., fume hood) are functioning correctly.
Step 2: Handling
-
Don the appropriate PPE as specified in the table above.
-
Handle the compound within a chemical fume hood to minimize inhalation exposure.[11]
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Use tools and equipment that are easy to decontaminate.
Step 3: Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[7]
-
Decontaminate all work surfaces and equipment.
-
Carefully remove and dispose of contaminated PPE in designated biohazard containers.[3]
Disposal Plan
The disposal of Clenbuterol hydrochloride and any contaminated materials must be managed as hazardous waste in compliance with all federal, state, and local regulations.[6]
-
Chemical Waste: All waste containing Clenbuterol hydrochloride should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Items such as gloves, gowns, and disposable labware that have come into contact with the chemical are considered contaminated and must be disposed of as hazardous waste.[6] These items should be placed in a designated, labeled biohazard container.[3]
-
Disposal Method: The preferred method for the destruction of pharmaceutical waste is high-temperature incineration.[12]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for Clenbuterol hydrochloride.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 159 mg/kg[1][2] |
| LD50 | Rat | Intraperitoneal | 67 mg/kg[1][2] |
| LD50 | Rat | Subcutaneous | 148 mg/kg[1][2] |
No specific Occupational Exposure Limit (OEL) has been established for Clenbuterol hydrochloride; however, for potent pharmaceutical compounds, OELs are often in the range of less than 10 µg/m³.[4]
Experimental Protocols
Detailed experimental protocols involving Clenbuterol hydrochloride should be developed and reviewed by the institution's environmental health and safety department. These protocols must incorporate the safety measures outlined in this document.
Diagrams
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. mtpinnacle.com [mtpinnacle.com]
- 5. ph.health.mil [ph.health.mil]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. assets.lgcstandards.com [assets.lgcstandards.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. pppmag.com [pppmag.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
